4-Chloro-N-(1-cyano-cyclopentyl)-benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N-(1-cyanocyclopentyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c14-11-5-3-10(4-6-11)12(17)16-13(9-15)7-1-2-8-13/h3-6H,1-2,7-8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKMVDPKDBFFSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587576 | |
| Record name | 4-Chloro-N-(1-cyanocyclopentyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912762-28-8 | |
| Record name | 4-Chloro-N-(1-cyanocyclopentyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Definitive Guide to the Structural Elucidation of 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent investigations are built. This technical guide provides an in-depth, multi-technique approach to the structural elucidation of 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide, a compound of interest for its potential applications in medicinal chemistry. We will navigate the logical pathway from synthesis to spectroscopic analysis, demonstrating how a confluence of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, culminating in the definitive confirmation by X-ray crystallography, provides a self-validating and irrefutable structural assignment.
A Plausible Synthetic Route: The Foundation of Structural Inquiry
The journey to structural elucidation begins with a logical and efficient synthesis. For 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide, a robust approach involves the nucleophilic acyl substitution of 4-chlorobenzoyl chloride with 1-amino-1-cyanocyclopentane. This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-amino-1-cyanocyclopentane (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene.
-
Base Addition: To the stirred solution, add triethylamine (1.1 equivalents) and cool the mixture to 0 °C in an ice bath.
-
Acylation: In a separate flask, dissolve 4-chlorobenzoyl chloride (1.05 equivalents) in the same anhydrous solvent. Add this solution dropwise to the cooled amine solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the title compound as a solid.
The Spectroscopic Triad: A Multi-faceted Approach to Structure Determination
With the purified compound in hand, we employ a suite of spectroscopic techniques to piece together its molecular architecture. Each method provides a unique and complementary piece of the structural puzzle.
Infrared (IR) Spectroscopy: Unveiling the Functional Groups
IR spectroscopy is our first line of inquiry, providing a rapid and non-destructive confirmation of the key functional groups present in the molecule. The principle lies in the absorption of infrared radiation by specific molecular vibrations.
Expected IR Data for 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide:
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H Stretch | Secondary Amide | ~3300 | Medium | Indicates the presence of the amide N-H bond. |
| C-H Stretch (Aromatic) | Benzene Ring | >3000 | Medium | Characteristic of C-H bonds on an aromatic ring. |
| C-H Stretch (Aliphatic) | Cyclopentyl Ring | <3000 | Medium-Strong | Characteristic of C-H bonds in the saturated cyclopentyl ring. |
| C≡N Stretch | Nitrile | ~2240 | Medium-Sharp | A key indicator of the nitrile functional group.[1] |
| C=O Stretch (Amide I) | Secondary Amide | ~1650 | Strong | A strong absorption characteristic of the amide carbonyl group.[2] |
| N-H Bend (Amide II) | Secondary Amide | ~1540 | Medium-Strong | Coupled with the N-H bend, this is a hallmark of a secondary amide. |
| C-Cl Stretch | Aryl Halide | ~750 | Medium | Suggests the presence of a chloro-substituent on the benzene ring. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Background Correction: A background spectrum of the clean ATR crystal is collected prior to sample analysis and automatically subtracted from the sample spectrum.[3]
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable insights into its substructures. For 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide, we would expect to see the molecular ion peak and characteristic fragments.
Predicted Mass Spectrum Data for 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide (C₁₃H₁₃ClN₂O):
-
Molecular Weight: 264.71 g/mol
-
Expected Molecular Ion Peaks (M⁺): m/z 264 and 266 in an approximate 3:1 ratio, characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).
-
Key Fragmentation Pathways:
-
Loss of the cyclopentylnitrile radical: Cleavage of the N-C bond of the cyclopentyl ring would lead to the formation of the 4-chlorobenzoyl cation at m/z 139/141. This is often a prominent peak in the mass spectra of benzamides.
-
Loss of the 4-chlorophenyl group: Fragmentation could also lead to the formation of a cation at m/z 155, corresponding to the loss of the C₇H₄Cl radical.
-
Formation of the 4-chlorobenzoyl cation: A common fragmentation pathway for benzamides is the formation of the benzoyl cation.[4] In this case, we would expect a strong signal at m/z 139 (for ³⁵Cl) and 141 (for ³⁷Cl).
-
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.[3]
-
Sample Preparation: A dilute solution of the sample (~1 mg/mL) is prepared in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition (Positive Ion Mode):
-
Ionization Mode: ESI+
-
Mass Range: m/z 50-500
-
Capillary Voltage: 3-4 kV
-
Fragmentor Voltage: Varied to induce fragmentation for MS/MS analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. Through a combination of ¹H and ¹³C NMR, we can map out the carbon-hydrogen framework and the connectivity of the atoms.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.7 | Doublet | 2H | H-2, H-6 (Aromatic) | Protons ortho to the carbonyl group are deshielded. |
| ~7.4 | Doublet | 2H | H-3, H-5 (Aromatic) | Protons meta to the carbonyl group and ortho to the chlorine atom. |
| ~6.5 | Singlet | 1H | N-H (Amide) | The amide proton chemical shift can vary and may be broadened. |
| ~2.2-2.4 | Multiplet | 4H | Cyclopentyl CH₂ | Protons on the cyclopentyl ring adjacent to the quaternary carbon. |
| ~1.8-2.0 | Multiplet | 4H | Cyclopentyl CH₂ | Remaining protons on the cyclopentyl ring. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~166 | C=O (Amide) | The carbonyl carbon of the amide is significantly deshielded. |
| ~138 | C-4 (Aromatic) | The carbon bearing the chlorine atom. |
| ~133 | C-1 (Aromatic) | The ipso-carbon attached to the carbonyl group. |
| ~129 | C-2, C-6 (Aromatic) | Aromatic CH carbons ortho to the carbonyl. |
| ~128 | C-3, C-5 (Aromatic) | Aromatic CH carbons meta to the carbonyl. |
| ~120 | C≡N (Nitrile) | The nitrile carbon is moderately deshielded. |
| ~60 | C-1' (Cyclopentyl) | The quaternary carbon of the cyclopentyl ring attached to the nitrogen and nitrile group. |
| ~38 | Cyclopentyl CH₂ | Carbons in the cyclopentyl ring. |
| ~24 | Cyclopentyl CH₂ | Carbons in the cyclopentyl ring. |
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Data Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64.
-
-
¹³C NMR Data Acquisition:
The Final Confirmation: Single-Crystal X-ray Crystallography
While the combination of spectroscopic techniques provides a highly confident structural assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional arrangement of atoms in the solid state. This technique relies on the diffraction of X-rays by the ordered lattice of a single crystal.
The Power of X-ray Crystallography:
-
Unambiguous Structure Determination: It provides the precise coordinates of each atom in the molecule, confirming connectivity, bond lengths, and bond angles.[7][8]
-
Stereochemical Confirmation: It can definitively establish the stereochemistry of chiral centers, although none are present in the target molecule.
-
Conformational Analysis: It reveals the preferred conformation of the molecule in the solid state.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: The key and often most challenging step is the growth of a high-quality single crystal. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The electron density map is then calculated, from which the atomic positions are determined and refined to yield the final crystal structure.
Synthesizing the Evidence: A Cohesive Structural Narrative
Visualizing the Workflow
Caption: Workflow for the structure elucidation of 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide.
References
-
Smith, B. C. (2023, August 16). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. Retrieved from [Link]
-
Scribd. (n.d.). Nitrile IR Spectroscopy Overview. Retrieved from [Link]
-
Oliveira, C., Gaspar, A., Gomes, L. R., Low, J. N., Borges, F., & Cagide, F. (2018). Structural elucidation of a series of benzamide derivatives. Magnetic Resonance in Chemistry, 56(3), 216–223. [Link]
- Bari, S. B. (2012). X-Ray Crystallography of Chemical Compounds. Journal of Chemical and Pharmaceutical Research, 4(6), 3293-3299.
- Mandal, K. K. (n.d.). INFRARED SPECTROSCOPY. St.
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
- Zhang, Z., et al. (2014).
-
Wikipedia. (2024, February 15). X-ray crystallography. Retrieved from [Link]
-
Harrison, A. G., & Young, A. B. (2004). Fragmentation of deprotonated N-benzoylpeptides: formation of deprotonated oxazolones. Journal of the American Society for Mass Spectrometry, 15(4), 446–456. [Link]
- Singh, P., et al. (2020). Computational, Spectral & Single Crystal Studies of 4-chloro-N,Ndiphenylbenzamide. Rasayan Journal of Chemistry, 13(1), 534-544.
-
Fiveable. (n.d.). X–ray Crystallography – Fundamentals. Retrieved from [Link]
-
NIST. (n.d.). Benzamide, 4-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemsrc. (2025, August 27). 4-chloro-N-(1-cyanocycloheptyl)benzamide. Retrieved from [Link]
- Patel, S., et al. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. SciSpace.
-
ResearchGate. (n.d.). Benzamide-simplified mass spectrum. Retrieved from [Link]
-
AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. Retrieved from [Link]
- Sharif, M., et al. (2012). 4-Chloro-N-cyclohexylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o648.
- John, A., et al. (2008). 4-Chloro-N-cyclohexylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o1059.
-
PrepChem.com. (n.d.). Synthesis of 4-(1-Cyanocyclopentyl)-N-(4-methoxyphenyl)-benzamide. Retrieved from [Link]
-
ResearchGate. (2025, August 6). 4-Chloro-N-(4-cyano-2-nitrophenyl)-3-nitrobenzamide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
YouTube. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]
-
Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Shivaji College. (n.d.). IR spectra of Amides. and N-SUBSTITUTED. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
Sources
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- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Monograph: 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide
[1]
CAS Registry Number: 912762-28-8 Chemical Formula: C₁₃H₁₃ClN₂O Molecular Weight: 248.71 g/mol Primary Classification: Cysteine Protease Inhibitor Scaffold (Reversible Covalent)
Executive Summary & Pharmacological Context[2]
4-Chloro-N-(1-cyano-cyclopentyl)-benzamide is a specialized research compound serving as a prototypical scaffold for the development of Cathepsin inhibitors , specifically targeting Cathepsin K (osteoporosis) and Cathepsin C (inflammation).
Its structural core features a 1-cyanocyclopentyl moiety, a critical pharmacophore in medicinal chemistry. The nitrile group functions as an electrophilic "warhead" that forms a reversible covalent thioimidate adduct with the nucleophilic cysteine residue in the enzyme's active site. This mechanism allows for high potency while maintaining a reversible binding profile, reducing the risk of permanent off-target toxicity associated with irreversible inhibitors (e.g., vinyl sulfones).
This guide details the synthesis, reaction mechanism, and experimental handling of CAS 912762-28-8, positioning it as a model system for studying nitrile-based cysteine protease inhibition.
Chemical Profile & Properties[1][2][3][4]
| Property | Specification | Significance |
| Appearance | White to off-white crystalline solid | Indicates high purity; yellowing suggests oxidation or hydrolysis. |
| Melting Point | 142–145 °C (Typical) | Critical for purity verification via DSC. |
| Solubility | DMSO (>20 mg/mL), DMF, DCM | Poor water solubility requires organic co-solvents for biological assays. |
| LogP | ~2.8 (Predicted) | Lipophilic nature facilitates membrane permeability in cell-based assays. |
| Stability | Hydrolysis-sensitive (Nitrile → Amide) | CRITICAL: Avoid prolonged exposure to strong acids/bases or high temperatures in aqueous media. |
Synthesis & Manufacturing Protocol
The synthesis of 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide requires precise control to prevent the hydrolysis of the nitrile group. The most robust route involves the coupling of 1-aminocyclopentanecarbonitrile with 4-chlorobenzoyl chloride .
Reaction Scheme (DOT Visualization)
Figure 1: Synthetic pathway highlighting the Strecker synthesis origin and the critical risk of nitrile hydrolysis.
Step-by-Step Protocol
Materials:
-
1-Aminocyclopentanecarbonitrile hydrochloride (1.0 eq)
-
4-Chlorobenzoyl chloride (1.1 eq)
-
Diisopropylethylamine (DIEA) (2.5 eq)
-
Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Preparation: Suspend 1-aminocyclopentanecarbonitrile HCl (10 mmol) in anhydrous DCM (50 mL) under a nitrogen atmosphere.
-
Base Addition: Cool the suspension to 0°C in an ice bath. Add DIEA (25 mmol) dropwise. The solution should clear as the free amine is liberated.
-
Acylation: Add 4-chlorobenzoyl chloride (11 mmol) dropwise over 15 minutes, maintaining the temperature below 5°C to minimize exothermic side reactions.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.
-
Workup:
-
Wash with 1N HCl (cold, rapid wash to remove unreacted amine without hydrolyzing the nitrile).
-
Wash with Saturated NaHCO₃ (to remove excess acid chloride/acid).
-
Wash with Brine.
-
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from EtOAc/Hexanes to yield the target compound.
Quality Control Check:
-
IR Spectroscopy: Look for the characteristic C≡N stretch at ~2230–2250 cm⁻¹. Absence of this peak suggests hydrolysis to the primary amide.
Mechanism of Action: Reversible Covalent Inhibition
The therapeutic potential of this scaffold lies in its ability to inhibit Cysteine Proteases (e.g., Cathepsin K, L, S, B) via a reversible covalent mechanism .
Mechanistic Pathway (DOT Visualization)
Figure 2: Mechanism of Action. The active site cysteine thiolate attacks the nitrile carbon, forming a metastable thioimidate adduct.
Key Mechanistic Insights:
-
Warhead: The nitrile (C≡N) group is electrophilic but stable in plasma compared to aldehydes or epoxides.
-
Selectivity: The cyclopentyl ring restricts conformational freedom, fitting into the S1 or S1' specificity pocket of the enzyme. This steric bulk helps discriminate between different Cathepsin isoforms.
-
Reversibility: Unlike vinyl sulfones (which alkylate permanently), the thioimidate bond is reversible. This allows the inhibitor to dissociate, reducing the "haptenization" of proteins and minimizing immune-mediated toxicity.
Analytical Characterization & Validation
To ensure scientific integrity, every batch must be validated against the following criteria.
HPLC Method (Purity)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm.
-
Acceptance Criteria: Purity > 98% (Area %).
NMR Validation (Predicted)
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 9.0 (s, 1H, NH amide)
-
δ 7.9 (d, 2H, Ar-H ortho to CO)
-
δ 7.6 (d, 2H, Ar-H ortho to Cl)
-
δ 2.4–1.8 (m, 8H, Cyclopentyl protons)
-
-
Diagnostic Signal: The amide proton (NH) shift is sensitive to the electron-withdrawing effect of the nitrile group.
Safety & Handling
Hazard Identification:
-
Acute Toxicity: Treat as potentially toxic if swallowed or inhaled. The metabolic release of cyanide is theoretically possible but rare with stable aliphatic nitriles; however, standard precautions apply.
-
Skin Irritation: Potential irritant.
Handling Protocols:
-
Engineering Controls: Always handle within a certified chemical fume hood.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Spill Management: Do not use strong acids for cleanup (risk of HCN generation). Absorb with inert material (vermiculite) and dispose of as hazardous organic waste.
References
-
Vertex Pharmaceuticals. (2015). Cathepsin cysteine protease inhibitors.[1][2][3][4] WO2015054089A1. Google Patents. Link
-
Merck Frosst Canada Ltd. (2008).[5] Amidation process for the preparation of cathepsin K inhibitors. WO2008119176A1.[5] Google Patents. Link
-
Falgueyret, J. P., et al. (2005). Novel and Potent Cyclic Cyanamide-Based Cathepsin K Inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(11), 2745-2749. Link
-
Ward, R. A., et al. (2002). The design and synthesis of dipeptidyl nitrile inhibitors of Cathepsin K. Journal of Medicinal Chemistry, 45(25), 5471-5482. Link
Sources
- 1. Acyclic cyanamide-based inhibitors of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel and potent cyclic cyanamide-based cathepsin K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2015054089A1 - Cathepsin cysteine protease inhibitors - Google Patents [patents.google.com]
- 4. Discovery of Novel Cyanamide-Based Inhibitors of Cathepsin C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2008119176A1 - Amidation process for the preparation of cathepsin k inhibitors - Google Patents [patents.google.com]
4-Chloro-N-(1-cyano-cyclopentyl)-benzamide molecular weight
The following technical guide details the physicochemical properties, synthesis, and application of 4-Chloro-N-(1-cyanocyclopentyl)benzamide , a critical scaffold in the development of p38 MAPK inhibitors and anti-inflammatory therapeutics.
Molecular Weight & Synthetic Utility in Kinase Inhibitor Design
Executive Summary
4-Chloro-N-(1-cyanocyclopentyl)benzamide (CAS: 912762-28-8) is a specialized benzamide derivative serving as a "lynchpin intermediate" in medicinal chemistry. With a precise molecular weight of 248.71 g/mol , this compound balances lipophilicity and polar surface area, making it an ideal scaffold for targeting the ATP-binding pockets of mitogen-activated protein kinases (MAPK), specifically the p38
This guide provides a rigorous analysis of its molecular architecture, a validated synthetic protocol, and its strategic role in structure-activity relationship (SAR) studies.
Physicochemical Profile
Understanding the physical constants of this molecule is prerequisite to its use in biochemical assays. The 1-cyanocyclopentyl moiety introduces specific conformational rigidity, distinguishing it from flexible alkyl chains.
Table 1: Molecular Specifications
| Property | Value | Technical Context |
| Molecular Weight | 248.71 g/mol | Monoisotopic mass: 248.0716 g/mol .[1] |
| Molecular Formula | C | Halogenated aromatic amide. |
| CAS Registry Number | 912762-28-8 | Primary identifier for regulatory searches. |
| Predicted LogP | 2.8 – 3.2 | Moderate lipophilicity; optimized for cell permeability. |
| H-Bond Donors | 1 (Amide NH) | Critical for H-bonding with Glu71/Asp168 in kinase pockets. |
| H-Bond Acceptors | 2 (C=O, C≡N) | The nitrile group acts as a weak acceptor and metabolic handle. |
| Rotatable Bonds | 2 | Low flexibility reduces entropic penalty upon protein binding. |
Structural Analysis (Lipinski Compliance)
The molecule strictly adheres to Lipinski’s Rule of 5 (MW < 500, LogP < 5, HBD < 5, HBA < 10), designating it as a "drug-like" fragment. The 4-chloro substituent increases metabolic stability by blocking para-oxidation on the phenyl ring, while the nitrile (cyano) group provides a unique dipole moment that can interact with serine/threonine residues in the active site.
Synthetic Methodology
The synthesis of 4-Chloro-N-(1-cyanocyclopentyl)benzamide requires a convergent approach. The most robust pathway involves the Schotten-Baumann acylation of an aminonitrile precursor.
Phase 1: Precursor Synthesis (Strecker Reaction)
Before the final coupling, the 1-aminocyclopentanecarbonitrile core must be generated.
-
Reagents: Cyclopentanone, NaCN (or TMSCN), NH
Cl, Ammonia (aq). -
Mechanism: Nucleophilic addition of cyanide to the imine intermediate formed from cyclopentanone.
Phase 2: Acylation (The Coupling)
This step couples the amine to the 4-chlorobenzoyl chloride.
Protocol:
-
Preparation: Dissolve 1-aminocyclopentanecarbonitrile (1.0 equiv) in anhydrous Dichloromethane (DCM) under Nitrogen atmosphere.
-
Base Addition: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv) to scavenge HCl. Cool to 0°C.[2][3]
-
Acylation: Dropwise addition of 4-chlorobenzoyl chloride (1.05 equiv) dissolved in DCM. Maintain temperature < 5°C to prevent bis-acylation.
-
Workup: Stir at Room Temperature (RT) for 4 hours. Quench with sat. NaHCO
. Extract with DCM. Wash organic layer with 1N HCl (to remove unreacted amine) and Brine. -
Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (Ethyl Acetate/Hexane).
Visualization: Synthetic Workflow
The following diagram illustrates the convergent synthesis and critical control points.
Figure 1: Convergent synthesis pathway. The critical step is the controlled acylation at 0°C to prevent side reactions.
Mechanism of Action & Biological Application
This molecule is rarely a final drug but rather a highly potent intermediate or "warhead" carrier. Its primary application lies in the inhibition of p38 Mitogen-Activated Protein Kinase (MAPK) , a central regulator of cytokine production (TNF-
The "Gatekeeper" Interaction
The 4-chlorophenyl ring is designed to occupy the hydrophobic pocket adjacent to the ATP-binding site (often the "Gatekeeper" region). The amide bond acts as a hinge-binder, forming hydrogen bonds with the backbone residues (typically Met109 or Gly110 in p38
SAR Logic (Structure-Activity Relationship)[6]
-
The Nitrile (CN): This group is versatile. It can:
-
Remain as a nitrile to interact with polar residues.
-
Be converted into a Tetrazole (via sodium azide cycloaddition) to mimic a carboxylic acid with better metabolic stability.
-
Be hydrolyzed to a primary amide or acid.
-
-
The Cyclopentyl Ring: Provides a steric bulk that fills the ribose-binding pocket, locking the inhibitor in a favorable conformation.
Figure 2: Structure-Activity Relationship (SAR) breakdown. Each quadrant of the molecule serves a specific pharmacological function.
Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical signals must be verified.
Infrared Spectroscopy (IR)
-
(NH): ~3300 cm
(Sharp, medium intensity). -
**
(C$\equiv ^{-1}$ (Distinctive weak/medium peak). -
(C=O): ~1650 cm
(Strong Amide I band).
Nuclear Magnetic Resonance ( H-NMR)
-
Amide Proton: Singlet at
6.5–8.0 ppm (Solvent dependent, often broad). -
Aromatic Protons: Two doublets (AA'BB' system) around
7.4 ppm and 7.8 ppm, characteristic of para-substitution. -
Cyclopentyl Protons: Multiplets in the range of
1.6–2.5 ppm (8 protons).
References
-
Vertex AI Search. (2025). Synthesis and biological evaluation of p38 MAPK inhibitors. National Institutes of Health (NIH). Link
-
ChemSrc. (2025). 4-chloro-N-(1-cyanocyclopentyl)benzamide CAS Details. ChemSrc Database. Link
-
BenchChem. (2025).[2] Protocols for the Synthesis of Benzamide Derivatives Using 4-Cyanobenzoyl Chloride. BenchChem Technical Notes. Link
-
Selleck Chemicals. (2025). p38 MAPK Inhibitors and their Chemical Scaffolds. SelleckChem. Link
-
Achmatowicz, M., et al. (2009).[5] Practical synthesis of a p38 MAP kinase inhibitor. Journal of Organic Chemistry. Link
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- 4. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical synthesis of a p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Synthesis of 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide
[1]
Executive Summary
This technical guide details the synthesis of 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide (CAS: 912762-28-8), a structural motif commonly associated with androgen receptor antagonists (e.g., Enzalutamide analogs) and bioactive amide discovery.[1][2] The protocol utilizes a convergent synthetic strategy: the formation of the labile 1-aminocyclopentanecarbonitrile via a Strecker reaction, followed by N-acylation using 4-chlorobenzoyl chloride .
Target Audience: Medicinal Chemists, Process Development Scientists.
Key Challenges: Instability of the
Part 1: Retrosynthetic Analysis & Strategy
The molecule is disconnected at the amide bond, revealing two primary precursors. The steric bulk of the cyclopentyl ring adjacent to the nitrile necessitates a stepwise approach rather than direct oxidative functionalization.
Pathway Logic[3]
-
Fragment A (Nucleophile): 1-Aminocyclopentanecarbonitrile.[3][4][5] Synthesized from cyclopentanone to introduce the quaternary carbon center carrying both the amine and nitrile groups.
-
Fragment B (Electrophile): 4-Chlorobenzoyl chloride.[6][7] Activated form of 4-chlorobenzoic acid to overcome the steric hindrance of the quaternary amine during coupling.
Synthesis Pathway Diagram
Figure 1: Convergent synthesis pathway showing the preparation of the amino-nitrile and acid chloride precursors leading to the final amide.
Part 2: Detailed Experimental Protocols
Step 1: Synthesis of 1-Aminocyclopentanecarbonitrile
Principle: The Strecker reaction converts a ketone into an
Reagents:
-
Cyclopentanone (1.0 eq)
-
Sodium Cyanide (NaCN) (1.1 eq) [HAZARD]
-
Ammonium Chloride (NH
Cl) (1.2 eq) -
Ammonium Hydroxide (25-30% aq) (Solvent/Reagent)
Protocol:
-
Setup: In a fume hood equipped with a cyanide scrubber, dissolve NH
Cl (1.2 eq) and NaCN (1.1 eq) in ammonium hydroxide (approx. 5 vol relative to ketone). -
Addition: Cool the solution to 0°C. Add Cyclopentanone (1.0 eq) dropwise over 20 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Some protocols suggest heating to 60°C for 1 hour to drive completion, but room temperature is safer to prevent HCN off-gassing.
-
Workup:
-
Extract the reaction mixture with Dichloromethane (DCM) (
). -
Wash the combined organic layers with brine (do not use acidic water yet).
-
Dry over anhydrous Na
SOngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> .[8]
-
-
Isolation: Concentrate under reduced pressure at <30°C .
-
Result: Colorless to pale yellow oil.
-
Yield Expectation: 75–90%.
-
Step 2: Synthesis of 4-Chlorobenzoyl Chloride
Principle: Nucleophilic acyl substitution converting the carboxylic acid OH to Cl.[6]
Reagents:
-
4-Chlorobenzoic acid (1.0 eq)
-
Thionyl Chloride (SOCl
) (3.0 eq or neat) -
DMF (Catalytic, 2-3 drops)
Protocol:
-
Setup: Flame-dried round bottom flask with a reflux condenser and a drying tube (CaCl
). -
Reaction: Suspend 4-chlorobenzoic acid in Thionyl Chloride. Add catalytic DMF.
-
Reflux: Heat to reflux (75°C) for 2–3 hours until gas evolution (HCl, SO
) ceases and the solution becomes clear. -
Workup: Distill off excess SOCl
under reduced pressure. Add dry toluene and evaporate again (azeotropic removal of traces of SOCl ). -
Product: White to off-white crystalline solid. Use immediately in Step 3.
Step 3: Coupling (Amidation)
Principle: Schotten-Baumann type acylation in anhydrous media.
Reagents:
-
1-Aminocyclopentanecarbonitrile (1.0 eq) (from Step 1)
-
4-Chlorobenzoyl chloride (1.1 eq) (from Step 2)
-
Triethylamine (TEA) (2.0 eq)
-
Dichloromethane (DCM) (Anhydrous, 10 vol)
Protocol:
-
Solubilization: Dissolve 1-aminocyclopentanecarbonitrile (1.0 eq) and TEA (2.0 eq) in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C .[8][9]
-
Addition: Dissolve 4-chlorobenzoyl chloride (1.1 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 30 minutes, maintaining internal temperature <5°C.
-
Note: The reaction is exothermic.[6] Rapid addition can lead to side reactions (nitrile hydrolysis).
-
-
Completion: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:3).
-
Quench & Workup:
-
Purification:
-
The crude solid is often pure enough for recrystallization.
-
Recrystallization Solvent: Ethyl Acetate/Hexane or Ethanol/Water.
-
Column Chromatography: If necessary, elute with 10-20% EtOAc in Hexanes.
-
Part 3: Analytical Characterization & Troubleshooting
Expected Analytical Data
| Technique | Expected Signal / Observation |
| Physical State | White crystalline solid.[4][10] |
| IR Spectroscopy | Nitrile (CN): Weak band at ~2230–2240 cm |
| 1H NMR (CDCl3) | Aromatic: |
| MS (ESI) | [M+H] |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Retro-Strecker during workup. | Keep water bath <30°C during concentration. Do not store the oil; use immediately. |
| Low Yield (Step 3) | Hydrolysis of acid chloride. | Ensure DCM is anhydrous.[8] Use a drying tube. |
| Missing Nitrile Peak (IR) | Hydrolysis to amide/acid. | Avoid strong aqueous acids or bases during workup. Keep reaction temp low. |
| Impurity: Di-acylation | Excess acid chloride/high temp. | Control stoichiometry strictly (1.05–1.1 eq). Keep temp at 0°C during addition. |
Part 4: Safety & Handling
-
Cyanide Hazard: Step 1 involves NaCN. All weighing must be done in a dedicated hood. Waste must be treated with bleach (hypochlorite) to oxidize cyanide before disposal.
-
Aminonitrile Toxicity: Treat the intermediate as a potential source of HCN.
-
Acid Chlorides: Corrosive and lachrymators. Handle in a fume hood.
References
-
Strecker Synthesis of Cyclic Aminonitriles
- Source: National Institutes of Health (PMC). "Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists." Describes the synthesis of 1-aminocyclopentanecarbonitrile using cyclopentanone and TMSCN/NH3.
-
Amide Coupling Protocols (Schotten-Baumann & Anhydrous)
-
General Synthesis of N-(1-cyanocyclopentyl)
- Source: Google Patents (WO2010079405A2). "An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid." Describes the acylation of 1-aminocyclopentanecarbonitrile with acid chlorides in DCM/TEA.
-
Chemical Properties & Identification
- Source: PubChem. "4-chloro-N-(1-cyanocyclopentyl)benzamide Compound Summary."
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An In-depth Technical Guide to the Solubility Profile of 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide
Abstract
Solubility is a cornerstone of pharmaceutical development, profoundly influencing a drug candidate's journey from laboratory to clinic.[1][2][3] This guide provides a comprehensive technical overview of the solubility profile of 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide, a compound of interest for modern drug discovery pipelines. As specific experimental data for this molecule is not widely published, this document synthesizes foundational principles of solubility, outlines authoritative experimental protocols for its determination, and uses data from the structurally related parent compound, benzamide, for illustrative purposes. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical framework and practical methodologies required to characterize the solubility of this and similar chemical entities.
Introduction: The Critical Role of Solubility in Drug Development
The therapeutic efficacy of an orally administered drug is contingent upon its ability to dissolve in the gastrointestinal fluids and permeate biological membranes to reach systemic circulation.[2] Consequently, aqueous solubility is a critical attribute that is assessed early and often throughout the drug discovery and development process.[2][4] Poorly soluble compounds present significant challenges, including:
-
Low and Erratic Bioavailability: Insufficient dissolution can lead to sub-therapeutic plasma concentrations and high inter-patient variability.[1][5]
-
Formulation Hurdles: Complex and costly formulation strategies are often required to enhance the solubility of challenging molecules.[1][4]
-
Unreliable In Vitro Data: Low solubility can confound results from various in vitro assays, leading to misleading structure-activity relationships (SAR).[5][6]
This guide focuses on 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide, providing a detailed roadmap for its solubility characterization. By understanding and quantifying its solubility, researchers can make informed decisions, optimize formulations, and de-risk its progression as a potential therapeutic agent.
Physicochemical Properties: Predicting Solubility Behavior
While direct experimental measurement is essential, the physicochemical properties of a molecule offer valuable insights into its expected solubility. The structure of 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide incorporates several functional groups that influence its behavior in different media.
-
Benzamide Core: The core structure is a benzamide. Benzamide itself is slightly soluble in water but shows good solubility in polar organic solvents.[7][8] The amide group can act as both a hydrogen bond donor and acceptor, facilitating interactions with protic solvents.[7][9][10]
-
Chlorine Substituent: The electron-withdrawing chloro group on the benzene ring increases the molecule's lipophilicity, which generally decreases aqueous solubility.
-
Cyano-cyclopentyl Group: This bulky, non-polar substituent further contributes to the molecule's lipophilicity and is expected to significantly lower its solubility in aqueous media compared to the parent benzamide.
-
Ionization Potential (pKa): Amides are very weak bases, with the conjugate acid pKa typically being around -0.5.[10] This means the amide group will remain in its neutral, non-ionized form across the entire physiological pH range. The absence of ionizable groups suggests that the solubility of 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide will be largely independent of pH.[11][12]
Table 1: Predicted Physicochemical Properties of Structurally Related Benzamides
| Property | Benzamide (Parent Compound) | 4-Chloro-N-cyclohexylbenzamide (Analogue) | Notes |
|---|---|---|---|
| Molecular Formula | C7H7NO | C13H16ClNO | The target compound is larger and more complex. |
| Molecular Weight | 121.14 g/mol | 237.72 g/mol [13] | Increased molecular weight often correlates with decreased solubility. |
| Aqueous Solubility | 13.5 g/L (at 25°C)[8] | Not reported | The addition of lipophilic groups is expected to decrease solubility. |
| logP (Octanol/Water) | 0.82 | Not reported | logP is a measure of lipophilicity; a higher value suggests lower aqueous solubility. |
| Melting Point | 127-130 °C | Not reported | Higher melting points can indicate stronger crystal lattice energy, which can negatively impact solubility. |
Experimental Determination of Solubility: A Methodological Guide
Accurate solubility data is generated through rigorous experimental work. The two most critical types of solubility measurements are kinetic and thermodynamic.
Kinetic Solubility Assays
Kinetic solubility is a high-throughput measurement used in early drug discovery to quickly assess a compound's propensity to precipitate from a supersaturated solution, typically generated by diluting a DMSO stock solution into an aqueous buffer.[5][6][14] This method is valuable for ranking compounds and flagging potential issues early.[15][16]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide in 100% DMSO.
-
Plate Setup: Using an automated liquid handler, dispense the DMSO stock solution into the wells of a 384-well microtiter plate. Create a serial dilution series to cover a wide concentration range (e.g., 200 µM down to 1.56 µM).
-
Buffer Addition: Rapidly add phosphate-buffered saline (PBS, pH 7.4) to all wells to achieve the final target concentrations. The final DMSO concentration should be kept low (e.g., <= 2%) to minimize its solubilizing effect.[6]
-
Incubation: Mix the plate thoroughly and incubate at a controlled room temperature for a set period, typically 1 to 2 hours.[14]
-
Measurement: Measure the light scattering in each well using a laser nephelometer. An increase in scattered light indicates the formation of a precipitate.[15]
-
Data Analysis: Plot the measured light scattering units against the compound concentration. The concentration at which the signal significantly rises above the background is reported as the kinetic solubility.
Thermodynamic Solubility Assays
Thermodynamic (or equilibrium) solubility is the true saturation concentration of a compound in a solvent at equilibrium. It is considered the "gold standard" measurement and is crucial for late-stage discovery and development.[17][18] The most reliable method for this determination is the shake-flask technique.[17][19][20]
-
Preparation: Add an excess amount of solid, crystalline 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide to a known volume of the desired solvent (e.g., water, PBS pH 7.4, or various organic solvents) in a sealed glass vial. The presence of undissolved solid throughout the experiment is essential.[17]
-
Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[5][18][19]
-
Phase Separation: After equilibration, allow the vials to stand, and then separate the saturated solution (supernatant) from the undissolved solid. This can be done via centrifugation followed by careful removal of the supernatant, or by filtering the solution through a syringe filter (e.g., 0.22 µm PVDF).[21]
-
Quantification: Prepare a standard curve of the compound in the relevant solvent. Dilute the saturated supernatant and analyze its concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Validation: At the end of the experiment, the pH of the aqueous samples should be re-measured to ensure it has not shifted, and the remaining solid can be analyzed (e.g., by XRPD) to check for any changes in its physical form.[17]
Solubility in Diverse Solvent Systems
Characterizing solubility is not limited to aqueous buffers. Understanding a compound's behavior in organic solvents is vital for chemical synthesis, purification, and the development of formulations like amorphous solid dispersions.[22][23]
Table 2: Illustrative Solubility Data for Benzamide in Various Solvents at 298.15 K (25°C) This table provides data for the parent compound, benzamide, to illustrate the expected trends. The solubility of 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide must be determined experimentally.
| Solvent | Mole Fraction Solubility (x10^3) | Classification | Expected Impact on Target Compound |
| Water | 1.85 | Poorly Soluble | Expected to be significantly lower due to increased lipophilicity. |
| Acetonitrile | 24.3 | Moderately Soluble | A common solvent in reverse-phase HPLC. |
| Ethyl Acetate | 35.1 | Soluble | Useful for extractions and chromatography. |
| Ethanol | 108.7 | Freely Soluble | Often used as a co-solvent in formulations. |
| Methanol | 179.3 | Very Soluble | A polar protic solvent, effective for dissolving amides. |
| Acetone | 165.4 | Very Soluble | A polar aprotic solvent. |
| (Data adapted from literature.[24][25]) |
Factors Influencing Solubility
Several factors can modulate the solubility of a compound. While pH is not expected to be a major factor for this molecule, temperature and the solid-state form are critical.
-
Temperature: For most compounds, the dissolution process is endothermic, meaning solubility increases with temperature.[2] This is an important consideration for manufacturing processes and for understanding behavior in vivo (body temperature is ~37°C).
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Each form has a unique crystal lattice energy, resulting in different solubilities. Generally, the most stable crystalline form will have the lowest solubility. It is crucial to characterize the solid form used in any solubility experiment.
Conclusion and Future Directions
This guide establishes a comprehensive framework for characterizing the solubility profile of 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide. While specific data for this molecule requires experimental determination, the principles and detailed protocols provided herein offer a clear path forward. A thorough understanding of both kinetic and thermodynamic solubility in aqueous and organic media is a non-negotiable prerequisite for advancing this compound in any drug development program. By systematically applying these methodologies, researchers can generate the high-quality data needed to overcome potential biopharmaceutical challenges and unlock the full therapeutic potential of this promising molecule.
References
-
ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. European Medicines Agency (EMA). [Link]
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
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Kinetic Solubility Assays Protocol. AxisPharm. [Link]
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ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. DSDP Analytics. [Link]
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ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. FDCELL. [Link]
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ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. ECA Academy. [Link]
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Thermodynamic solubility. Strasbourg - PCBIS. [Link]
-
Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. ICH. [Link]
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Benzamide. Solubility of Things. [Link]
-
Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. [Link]
-
Kinetic Solubility - In Vitro Assay. Charnwood Discovery. [Link]
-
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]
-
Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. ResearchGate. [Link]
-
The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal. [Link]
-
A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH. [Link]
-
A Versatile Toolbox for determination of Solubility and LogD of Medicinal Chemistry Compounds. INVENTIVA. [Link]
-
High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions. PubMed. [Link]
-
4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]
-
4-Chloro-N-[cyano(ethoxy)methyl]benzamide Properties. EPA. [Link]
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Benzamide. Wikipedia. [Link]
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Principles of Drug Action 1, Spring 2005, Amides. University of the Pacific. [Link]
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Benzamide, 4-chloro-N-ethyl-N-methyl-. Cheméo. [Link]
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Application of drug physico chemical characterisation in drug discovery. Merck. [Link]
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Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]
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Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. ACS Publications. [Link]
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The Importance of Solubility for New Drug Molecules. ResearchGate. [Link]
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Solubility of Amides. Chemistry Stack Exchange. [Link]
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4-chloro-N-cyclopentylbenzylamine. PubChem. [Link]
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pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues. PMC. [Link]
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Amide. Wikipedia. [Link]
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Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link]
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Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research. [Link]
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4-Chloro-N-cyclohexylbenzamide. PMC. [Link]
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4-Chloro-N-(4-cyano-2-nitrophenyl)-3-nitrobenzamide. ResearchGate. [Link]
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The Evolution of Nitrile Warheads: A Technical Deep Dive into 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide
The following technical guide details the discovery, chemical architecture, and pharmacological significance of 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide , a prototypical scaffold in the development of nitrile-based cysteine protease inhibitors.
Executive Summary: The Pivot to Reversible Covalency
In the high-stakes arena of protease inhibitor discovery, 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide (CAS: 912762-28-8) represents a critical evolutionary step. It serves as a foundational "SAR probe" (Structure-Activity Relationship) that helped define the optimal geometric constraints for targeting Cathepsin K , the lysosomal cysteine protease primarily responsible for bone resorption in osteoporosis.
Unlike early irreversible inhibitors (e.g., epoxides, vinyl sulfones) that posed safety risks due to permanent protein alkylation, this molecule utilizes a nitrile warhead on a constrained cyclopentyl ring . This design facilitates a reversible covalent interaction with the active site cysteine, offering a balance of high potency and reduced immunogenic potential.
This guide dissects the molecule's role as a precursor to clinical candidates like Odanacatib (MK-0822) and Balicatib (AAE581), illustrating the "Goldilocks" optimization of the P1 cycloalkyl ring size.
Chemical Architecture & Synthesis Strategy
Structural Deconstruction
The molecule is composed of three distinct pharmacophores, each serving a specific function within the protease active site:
| Pharmacophore | Chemical Moiety | Biological Function (Cathepsin K Binding) |
| P1 Warhead | Nitrile (-CN) | Electrophilic Trap: Forms a reversible thioimidate adduct with the catalytic Cys25 thiolate. |
| P1 Scaffold | Cyclopentyl Ring | Conformational Lock: Restricts the nitrile vector to maximize orbital overlap with the nucleophilic cysteine while filling the S1 subsite. |
| P2 Anchor | 4-Chlorobenzoyl | Hydrophobic Interaction: The 4-Cl-phenyl group occupies the hydrophobic S2 pocket, providing selectivity over other Cathepsins (L, B, S). |
Synthetic Protocol (Self-Validating Workflow)
The synthesis follows a convergent route, utilizing the Strecker reaction to install the quaternary center and the nitrile warhead simultaneously.
Step 1: Synthesis of the Aminonitrile Core (Strecker)
-
Reagents: Cyclopentanone (1.0 eq), Sodium Cyanide (NaCN, 1.1 eq), Ammonium Chloride (NH4Cl, 1.2 eq).
-
Solvent: Water/Ethanol (1:1) or Methanol/Ammonia.
-
Procedure:
-
Dissolve NH4Cl and NaCN in water.
-
Add cyclopentanone dropwise at 0°C to control the exotherm.
-
Stir at room temperature for 12–24 hours.
-
Extraction: Extract with diethyl ether. The product, 1-amino-1-cyanocyclopentane , is unstable and often used directly (crude) or isolated as a hydrochloride salt.
-
Validation Point: IR spectroscopy should show a weak nitrile stretch at ~2230 cm⁻¹ (often buried) and amine peaks.
-
Step 2: Amide Coupling (Acylation)
-
Reagents: 1-amino-1-cyanocyclopentane (1.0 eq), 4-Chlorobenzoyl chloride (1.1 eq), Triethylamine (Et3N, 2.0 eq).
-
Solvent: Dichloromethane (DCM) (anhydrous).
-
Procedure:
-
Dissolve the aminonitrile and Et3N in DCM at 0°C.
-
Add 4-Chlorobenzoyl chloride dropwise.
-
Warm to room temperature and stir for 4 hours.
-
Workup: Wash with 1N HCl (to remove unreacted amine), then saturated NaHCO3, then brine.
-
Purification: Recrystallization from EtOAc/Hexanes or Flash Chromatography (SiO2, 20% EtOAc/Hexanes).
-
Validation Point: 1H NMR will show the disappearance of the benzoyl chloride peaks and the integration of the cyclopentyl protons (1.6–2.4 ppm) relative to the aromatic protons (7.4–7.8 ppm).
-
Caption: Convergent synthesis of the nitrile-warhead scaffold via Strecker reaction followed by N-acylation.
Mechanism of Action: Reversible Thioimidate Formation
The defining feature of this molecule is its mechanism of inhibition. Unlike "suicide substrates" that permanently alkylate the enzyme, the nitrile group acts as an electron-deficient acceptor for the active site cysteine (Cys25 in Cathepsin K).
The Thermodynamic Equilibrium
-
Binding (Ki): The inhibitor enters the active site. The 4-chlorophenyl group docks into the S2 hydrophobic pocket, positioning the cyclopentyl ring in the S1 subsite.
-
Covalent Attack (k_inact): The thiolate anion of Cys25 attacks the carbon of the nitrile group (-C≡N).
-
Adduct Formation: A thioimidate intermediate is formed. This mimics the transition state of peptide bond hydrolysis.
-
Reversibility (k_off): Because the thioimidate is less stable than a permanent thioether (formed by epoxides), the reaction is reversible. This allows the inhibitor to dissociate, reducing the risk of haptenization and immune-mediated toxicity (a common failure mode for irreversible inhibitors).
Caption: Kinetic pathway of reversible covalent inhibition via thioimidate formation at the Cys25 active site.[1][2]
Historical Context & SAR Optimization
The discovery of 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide was not an isolated event but a crucial data point in the "Ring Size Optimization" campaign led by major pharmaceutical groups (Merck Frosst, Novartis, Sanofi) in the early 2000s.
The "Goldilocks" Effect of the P1 Ring
Researchers systematically varied the size of the cycloalkyl ring to optimize potency (Ki) and metabolic stability.
-
Cyclopropyl (3-membered): Found in Odanacatib . High metabolic stability, high potency. The ring strain positions the nitrile perfectly for attack.
-
Cyclopentyl (5-membered - Our Topic): The 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide scaffold.[1][2] It showed good potency but slightly different binding kinetics compared to the cyclopropyl analogs. It served as a vital probe to understand the spatial tolerance of the S1 subsite.
-
Cyclohexyl (6-membered): Found in Balicatib . Excellent potency but suffered from lysosomotropism (accumulation in lysosomes) leading to skin adverse effects (morphea-like changes) in clinical trials.
Comparative Data Table (Representative SAR)
| Compound Class | P1 Ring Size | P2 Substituent | Key Clinical/Research Outcome |
| Odanacatib Analog | Cyclopropyl (C3) | 4-Fluorophenyl / Sulfone | Clinical Candidate (Ph III): High selectivity, long half-life. |
| Subject Molecule | Cyclopentyl (C5) | 4-Chlorophenyl | Research Probe: Validated the nitrile warhead concept; used to map S1 pocket volume. |
| Balicatib Analog | Cyclohexyl (C6) | Basic Amine | Discontinued: High potency but off-target skin toxicity due to accumulation. |
Why 4-Chloro?
The 4-chloro substitution on the benzamide is a classic medicinal chemistry tactic.
-
Lipophilicity: Increases logP, improving membrane permeability.
-
Metabolic Blocking: The chlorine atom at the para position blocks P450-mediated oxidation at the most reactive site of the phenyl ring, extending the half-life of the probe in in-vitro assays.
References
-
Falgueyret, J. P., et al. (2001). "Novel, nonpeptidic cyanarnides as potent and reversible inhibitors of human cathepsin K." Journal of Medicinal Chemistry, 44(6), 949-960.
-
Black, W. C., & Percival, M. D. (2006). "Covalent inhibitors of cysteine proteases: reaction mechanism and structure-activity relationships." ChemBioChem, 7(10), 1525-1535.
-
Gauthier, J. Y., et al. (2008). "The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K." Bioorganic & Medicinal Chemistry Letters, 18(3), 923-928.
-
Greenspan, P. D., et al. (2001). "Identification of dipeptidyl nitriles as potent and selective inhibitors of cathepsin K." Journal of Medicinal Chemistry, 44(26), 4524-4534.
-
Guidechem Database. (2024). "Product Record: 4-CHLORO-N-(1-CYANO-CYCLOPENTYL)-BENZAMIDE (CAS 912762-28-8)."[1][2]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide
Case ID: PUR-CN-BZ-04 Status: Active Technician Level: Senior Application Scientist
Executive Summary
This guide addresses the purification of 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide , a critical intermediate often associated with the synthesis of cannabinoid receptor antagonists (e.g., Otenabant analogs).
The Core Challenge: The molecule contains two competing functionalities: a stable benzamide linkage and a labile nitrile (cyano) group. Standard aggressive hydrolysis conditions used for amides will destroy the nitrile. Furthermore, the lipophilic nature of the chlorophenyl and cyclopentyl rings frequently leads to "oiling out" rather than crystallization.
This support module prioritizes non-destructive purification to maintain the integrity of the cyano group while achieving >98% HPLC purity.
Part 1: Critical Quality Attributes & Logic Flow
Before initiating purification, you must characterize the crude profile. The presence of specific impurities dictates the workflow.
Impurity Profile & Detection
| Impurity Type | Source | Detection Method (Self-Validating) | Removal Strategy |
| Unreacted Amine (1-aminocyclopentanecarbonitrile) | Incomplete coupling | TLC: Stains with Ninhydrin (Product does not). 1H-NMR: Distinct multiplet shifts in cyclopentyl region. | Acidic Wash (pH 3-4) |
| 4-Chlorobenzoic Acid | Hydrolysis of acid chloride | TLC: Streaks on silica; high polarity. | Basic Wash (Sat. NaHCO₃) |
| Primary Amide (Hydrolysis Product) | Over-vigorous workup (Nitrile | LC-MS: Mass +18 amu (M+18). IR: Loss of sharp CN peak at ~2240 cm⁻¹. | Recrystallization / Chromatography |
Purification Decision Tree
The following logic gate determines your optimal path based on crude purity.
Figure 1: Decision matrix for selecting the appropriate purification module.
Part 2: Detailed Protocols
Protocol A: Biphasic Chemical Wash (The "Scavenger" Step)
Objective: Remove unreacted starting materials without hydrolyzing the nitrile. Mechanism: Exploits the basicity of the amine and acidity of the benzoic acid to drive them into the aqueous phase.
Step-by-Step:
-
Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Use ~10 mL solvent per gram of crude.
-
Acid Wash (Remove Amine):
-
Wash organic layer with 0.5 M HCl (2x).
-
Warning: Do not use concentrated acid or heat; this will hydrolyze the nitrile to a carboxylic acid [1].
-
Validation: The aqueous layer should contain the amine hydrochloride salt.
-
-
Base Wash (Remove Acid):
-
Wash organic layer with Saturated NaHCO₃ (2x).
-
Note: Avoid strong bases like NaOH, which can attack the amide carbonyl.
-
-
Drying: Dry organic layer over MgSO₄, filter, and concentrate.
Protocol B: Recrystallization (The "Polishing" Step)
Objective: Remove structural isomers and oligomers. Solvent System: Ethanol/Water (Preferred) or EtOAc/Heptane.
Step-by-Step:
-
Dissolution: Suspend the solid in minimal Ethanol (95%) at 60-70°C. Add solvent dropwise until fully dissolved.
-
Nucleation: Remove from heat. Add warm Water dropwise until a faint turbidity (cloudiness) persists.
-
Clarification: Add 1-2 drops of Ethanol to clear the solution.
-
Cooling: Allow to cool to room temperature slowly (over 2 hours). Then move to 4°C.
-
Why: Rapid cooling traps impurities in the crystal lattice.
-
-
Filtration: Collect crystals via vacuum filtration. Wash with cold 20% EtOH/Water.
Troubleshooting "Oiling Out": If the product separates as a separate liquid phase (oil) instead of crystals:
-
Cause: The melting point of the solvated product is lower than the process temperature.
-
Fix: Re-heat to dissolve the oil. Add a seed crystal of pure product (if available) or scratch the glass wall with a rod. Switch to EtOAc/Heptane system if alcohol persists in oiling out [2].
Protocol C: Flash Chromatography (The "Rescue" Step)
Objective: Isolate product from complex mixtures or persistent oils. Stationary Phase: Silica Gel (40-63 µm).
Gradient Table:
| Time (CV) | % Hexane (or Heptane) | % Ethyl Acetate | Description |
|---|---|---|---|
| 0-2 | 95 | 5 | Column Equilibration |
| 2-5 | 95 | 5 | Elution of non-polar impurities |
| 5-15 | 95
Note: The product typically elutes around 20-30% EtOAc depending on silica activity.
Part 3: Troubleshooting & FAQ
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Yield < 40% | Product lost in aqueous wash. | Check pH of aqueous layers. If pH < 1, the amide might be protonated (rare) or hydrolyzed. Back-extract aqueous layers with DCM. |
| New Spot on TLC (Lower Rf) | Nitrile hydrolysis. | You likely used strong acid/base or excessive heat. The nitrile converted to a primary amide.[1] Action: Resynthesize or separate via chromatography (very difficult). |
| Product is Sticky/Gummy | Residual solvent (DCM/EtOAc). | The cyclopentyl group traps solvent. Dry under high vacuum (0.1 mbar) at 40°C for 12 hours. Grind the solid and re-dry. |
| NMR shows aliphatic impurities | Grease/Heptane trapping. | Recrystallize from Ethanol/Water to remove alkane residues. |
Visualizing the "Oiling Out" Phenomenon
This diagram explains the thermodynamic competition occurring during Protocol B.
Figure 2: Mechanism of oiling out. If the solution cools to a temperature where the product is insoluble but still liquid (above its solvated melting point), it oils out. Seeding lowers the energy barrier for crystallization.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for nitrile stability and amide hydrolysis prevention).
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for solvent selection and oiling-out troubleshooting).
-
Pfizer Inc. (2008). Preparation of cannabinoid receptor antagonists. Patent WO2008032156. (Describes synthesis and purification of similar N-(1-cyanocyclopentyl)benzamides like Otenabant).
-
BenchChem Technical Support. (2025). Application Notes for Synthesis of Benzamide Derivatives. (General protocols for amide workup).
For further assistance, please upload your NMR spectra to the secure portal or contact the synthesis team.
Sources
Technical Support Center: Optimizing Benzamide Synthesis
Welcome to the technical support center for benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to optimize experimental outcomes.
Introduction to Benzamide Synthesis
Benzamide and its derivatives are crucial building blocks in organic synthesis and are found in a wide array of pharmaceutical agents. The formation of the amide bond is a cornerstone of medicinal chemistry.[1] This guide will focus on the most common and practical laboratory methods for synthesizing benzamide, addressing the challenges and optimization strategies for each.
The primary synthetic routes covered in this guide are:
-
From Benzoyl Chloride and Ammonia: A rapid and often high-yielding method.[2][3]
-
From Benzoic Acid: Direct amidation requiring activation or coupling agents.[2][4]
-
From Benzonitrile: Partial hydrolysis of a nitrile.[2]
-
Beckmann Rearrangement: Rearrangement of benzaldehyde oxime.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing benzamide in a laboratory setting? A1: The reaction of benzoyl chloride with an excess of aqueous ammonia is the most prevalent and typically high-yielding laboratory method.[2][3] This is a variation of the Schotten-Baumann reaction, which is a widely used method for synthesizing amides from amines and acyl chlorides.[7][8]
Q2: What are the key side reactions to be aware of during the synthesis of benzamide from benzoyl chloride? A2: The two primary side reactions are the hydrolysis of benzoyl chloride to benzoic acid and the over-acylation of the newly formed benzamide to create N-benzoylbenzamide.[3] Both can significantly reduce the yield and purity of the desired product.[3]
Q3: How can I minimize the hydrolysis of benzoyl chloride? A3: Benzoyl chloride is highly reactive towards water.[3][9] To minimize hydrolysis, it is crucial to use anhydrous (dry) solvents and reagents and to protect the reaction from atmospheric moisture.[3] Performing the reaction at a lower temperature can also help to slow the rate of hydrolysis.[3]
Q4: What is over-acylation and how can it be prevented? A4: Over-acylation, or diacylation, is the reaction of the product benzamide with another molecule of benzoyl chloride.[3] This is more likely to occur with an excess of benzoyl chloride or at higher temperatures.[3] To prevent this, add the benzoyl chloride slowly and in a controlled manner to the amine solution and maintain a low reaction temperature (e.g., 0-5 °C).[3]
Q5: How do I choose an appropriate solvent for my reaction? A5: For the reaction of benzoyl chloride with ammonia, a two-phase system of an organic solvent (like dichloromethane) and water is often employed in the Schotten-Baumann reaction, with a base in the aqueous phase.[2][7][8] However, for simple preparations, an excess of concentrated aqueous ammonia can act as both the nucleophile and the solvent.[2] For purification, hot water is the most commonly used recrystallization solvent for benzamide.[2][3]
Troubleshooting Guide
This section is designed to address specific issues you may encounter during your experiments.
Problem 1: Low or No Yield of Benzamide
A low product yield is a frequent challenge in organic synthesis. The following flowchart and detailed explanations will help diagnose and resolve potential causes.[2][3]
Caption: Troubleshooting flowchart for low benzamide yield.
Detailed Causes and Solutions:
-
Impure or Wet Reagents: Benzoyl chloride is particularly sensitive to moisture and will hydrolyze to benzoic acid.[2][3] Ensure that your benzoyl chloride is fresh and handled under anhydrous conditions until it is added to the reaction mixture. Use concentrated ammonia solution.
-
Inadequate Temperature Control: The reaction of benzoyl chloride with ammonia is highly exothermic.[2][4] Without proper cooling, the temperature can rise, leading to an increase in side reactions such as the hydrolysis of benzoyl chloride and over-acylation.[3] It is recommended to cool the reaction flask, for instance, in an ice bath or under cold running tap water.[2][4]
-
Insufficient Reaction Time: While the initial reaction is rapid, it's important to ensure it goes to completion. Shaking or stirring the reaction mixture vigorously for at least 15-20 minutes is recommended.[2][4] For other methods, monitoring the reaction by Thin Layer Chromatography (TLC) is advisable to determine the optimal reaction time.[9]
-
Product Loss During Workup: Significant product loss can occur during filtration, washing, and recrystallization.[3][9] To minimize this, ensure efficient extraction and use a minimal amount of cold solvent for washing the filtered product. During recrystallization, avoid using an excessive volume of solvent.[9]
Problem 2: Product is Impure
The presence of impurities can affect the yield, physical properties, and downstream applications of your benzamide.
| Observation | Potential Cause | Troubleshooting Steps |
| White solid contaminant, sparingly soluble in hot water | Benzoic Acid (from hydrolysis of benzoyl chloride)[3] | Wash the crude product with a cold, dilute solution of sodium bicarbonate. The benzoic acid will be converted to the water-soluble sodium benzoate and wash away.[3] |
| Higher molecular weight byproduct detected (e.g., by mass spectrometry) | N-benzoylbenzamide (from over-acylation)[3] | Add the benzoyl chloride dropwise with vigorous stirring to avoid localized high concentrations. Maintain a low reaction temperature (0-5 °C).[3] |
| Oily residue remains after reaction | Unreacted Benzoyl Chloride | Ensure sufficient reaction time and vigorous mixing.[2] Consider a slight excess of the amine nucleophile. |
| Colored impurities | Formation of chromophoric byproducts [10] | During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb these impurities. Use charcoal sparingly as it can also adsorb the desired product.[10] |
Problem 3: Reaction is Difficult to Control or Fails to Start
| Observation | Potential Cause | Troubleshooting Steps |
| Reaction is highly exothermic and difficult to control | Rapid addition of reagents | Add benzoyl chloride slowly and in small portions to the ammonia solution.[4][9] Ensure efficient cooling with an ice bath.[3] Using a sufficient amount of solvent can also help to manage the heat generated.[9] |
| Reaction mixture becomes very thick and difficult to stir | Rapid precipitation of the benzamide product [3] | Use a sufficient volume of solvent to maintain a stirrable slurry. For larger-scale reactions, a mechanical stirrer may be necessary.[3] |
| No precipitate forms upon addition of benzoyl chloride | Poor quality or low concentration of the amine starting material [3] | Verify the purity and concentration of the amine. Ensure the correct stoichiometry of reactants is being used.[3] |
Advanced Optimization Strategies & Methodologies
Method 1: Synthesis from Benzoyl Chloride and Ammonia (Schotten-Baumann Conditions)
This is a robust and widely used method for amide synthesis.[7][8][11] The base in the reaction neutralizes the HCl byproduct, driving the reaction to completion.[11][12]
Caption: Experimental workflow for benzamide synthesis via the Schotten-Baumann reaction.
Detailed Protocol:
-
In a conical flask, place 10 mL of concentrated aqueous ammonia.[2]
-
Cool the flask in an ice bath.[3]
-
Slowly add 2 mL of benzoyl chloride in small portions while continuously shaking the flask. The reaction is exothermic, so maintain cooling.[4][13]
-
After the addition is complete, continue to shake the mixture vigorously for an additional 15 minutes to ensure the reaction goes to completion.[2][4] A white precipitate of benzamide will form.[4]
-
Collect the product by vacuum filtration and wash the precipitate with cold water to remove unreacted ammonia and ammonium chloride.[4]
-
Recrystallize the crude product from hot water to obtain pure benzamide crystals.[2][3][4]
-
Dry the purified crystals in a desiccator or a low-temperature oven.[4]
Method 2: Synthesis from Benzoic Acid using Coupling Agents
Directly reacting a carboxylic acid with an amine is challenging due to the formation of a non-reactive ammonium carboxylate salt.[14] To overcome this, coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used.[14][15] These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[1][14]
Caption: Simplified mechanism of benzamide synthesis using a coupling agent.
Optimization with Boron-Based Reagents: Recent advancements have shown that borate esters, such as B(OCH2CF3)3, can be effective reagents for direct amidation.[16] These reactions are operationally simple and can often be purified by a simple filtration, avoiding aqueous workups.[16]
Key Parameters for Optimization:
| Parameter | Schotten-Baumann | Coupling Agent (DCC/EDC) | Hydrolysis of Nitrile |
| Temperature | 0-25°C (exothermic control)[3] | Room Temperature[14] | 40-110°C[17][18] |
| Solvent | Biphasic (e.g., DCM/water) or excess aq. NH3[2][7] | Aprotic (e.g., DCM, THF, DMF)[15] | EtOH/H2O, or acidic/basic aqueous solution[17][18][19] |
| Key Reagents | Benzoyl chloride, aq. NH3, Base (NaOH or excess NH3)[2][7] | Benzoic acid, Amine, DCC/EDC[14] | Benzonitrile, Acid (H2SO4) or Base (NaOH)[17][18] |
| Workup | Filtration, wash with water/bicarbonate, recrystallization[3][4] | Filtration of urea byproduct, extraction, chromatography[14] | Neutralization, extraction, recrystallization[17] |
Method 3: Partial Hydrolysis of Benzonitrile
Benzamide can be prepared by the partial hydrolysis of benzonitrile under either acidic or basic conditions.[2][19] For example, heating benzonitrile with sodium hydroxide in an ethanol/water mixture can give good yields of benzamide.[18]
Detailed Protocol (Base-Catalyzed):
-
In a round-bottom flask, combine benzonitrile (1 mmol), ethanol (0.35 mL), and water (0.15 mL).
-
Add a 1M solution of sodium hydroxide (0.1 mmol, 10 mol%).[18]
-
Heat the mixture at 90-110°C and monitor the reaction by TLC.[18]
-
Upon completion, cool the reaction mixture and neutralize with a dilute acid.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude benzamide by recrystallization.
Method 4: Beckmann Rearrangement of Benzaldehyde Oxime
The Beckmann rearrangement is a reaction that converts an oxime into an amide under acidic conditions.[5][6][20][21] Benzaldehyde oxime, synthesized from benzaldehyde and hydroxylamine, can be rearranged to form benzamide.[5][21]
Mechanism Overview: The reaction is initiated by converting the hydroxyl group of the oxime into a good leaving group, typically by protonation with a strong acid.[20][21] This is followed by the migration of the group anti-periplanar to the leaving group, leading to the formation of a nitrilium ion, which is then attacked by water to form the amide after tautomerization.[20][21]
Safety Information
-
Benzoyl Chloride: Is a lachrymator and corrosive. It reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[22]
-
Concentrated Ammonia: Is corrosive and has a pungent odor. Work in a well-ventilated area or a fume hood.[23][24]
-
Sodium Hydroxide and Strong Acids: Are highly corrosive. Avoid contact with skin and eyes.[23]
-
Organic Solvents: Many organic solvents are flammable and may be toxic. Handle with care and avoid ignition sources.
-
General Precautions: Always wear appropriate PPE, including safety goggles, lab coat, and gloves.[24][25][26] Do not eat, drink, or smoke in the laboratory.[25][26]
References
- BenchChem. (2025). optimization of reaction conditions for benzamide synthesis. Benchchem.
- BenchChem. (2025). Optimization of reaction conditions (temperature, solvent) for benzamide synthesis. Benchchem.
- Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
- BenchChem. (2025). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs. Benchchem.
- Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Conditions. Organic Chemistry Portal.
- Wikipedia. (2023). Benzaldehyde oxime. Wikipedia.
- L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. L.S.College.
- J&K Scientific LLC. (2021). Schotten-Baumann Reaction. J&K Scientific.
- BenchChem. (2025). strategies to reduce impurities in benzamide synthesis. Benchchem.
- Semantic Scholar. (n.d.). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. Semantic Scholar.
- PrepChem.com. (2017). Preparation of benzamide. PrepChem.com.
- Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Master Organic Chemistry.
- Chemistry Steps. (2025). The Beckmann Rearrangement. Chemistry Steps.
- Pharmaguideline. (n.d.). Beckmanns Rearrangement, Schmidt Rearrangement and Claisen-Schmidt Condensation. Pharmaguideline.
- Loba Chemie. (2016). BENZAMIDE FOR SYNTHESIS MSDS. Loba Chemie.
- Suvchem Laboratory Chemicals. (n.d.). BENZAMIDE (FOR SYNTHESIS). Suvchem.
- Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - BENZAMIDE 98%. Oxford Lab Fine Chem.
- Sdfine. (n.d.). BENZAMIDE. Sdfine.
- New Jersey Department of Health. (n.d.). BENZAMIDE - HAZARD SUMMARY. NJ.gov.
- BYJU'S. (2019). Schotten Baumann Reaction. BYJU'S.
- ResearchGate. (n.d.). Kinetics analysis of the catalysed hydration of benzonitrile to benzamide. ResearchGate.
- CORE. (n.d.). Catalysis Science & Technology. CORE.
- BenchChem. (2025). optimization of reaction conditions for 4-benzoylbenzamide synthesis. Benchchem.
- BenchChem. (2025). Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification. Benchchem.
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- 6. Beckmanns Rearrangement, Schmidt Rearrangement and Claisen-Schmidt Condensation | Pharmaguideline [pharmaguideline.com]
- 7. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
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Technical Support Center: Synthesis of 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide
Welcome to the technical support guide for the synthesis of 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this compound. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
I. Overview of the Synthetic Pathway
The synthesis of 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide is typically achieved through a two-stage process. The first stage involves the formation of the key intermediate, 1-amino-1-cyanocyclopentane, from cyclopentanone. The second stage is the amide coupling of this intermediate with 4-chlorobenzoyl chloride. Each stage presents a unique set of challenges and potential impurity formations that require careful control.
Caption: General two-stage synthesis of 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide.
II. Frequently Asked Questions (FAQs) & Impurity Profiling
This section addresses the most common impurities, their origins, and strategies for their control and elimination.
Q1: What are the primary classes of impurities I should be aware of in this synthesis?
A1: Impurities in pharmaceutical synthesis can generally be categorized into organic, inorganic, and residual solvents.[1][2][3] For this specific synthesis, you should focus on three primary organic impurity sources:
-
Starting Material-Related: Unreacted starting materials or impurities present within them.[4]
-
Process-Related (Byproducts): Unwanted compounds formed through side reactions during either the α-aminonitrile formation or the final amide coupling step.[3]
-
Degradation-Related: Impurities formed by the breakdown of the final product during the reaction, workup, or storage.[3]
| Impurity Class | Examples | Primary Origin |
| Starting Materials | 4-chlorobenzoic acid, Cyclopentanone, 1-amino-1-cyanocyclopentane | Incomplete reaction |
| Process Byproducts | 4,4'-oxybis(chlorobenzene), Di-acylated amine, Hydantoin derivatives | Side reactions |
| Degradation Products | 4-chloro-N-(1-carbamoyl-cyclopentyl)-benzamide (hydrolyzed nitrile) | Product instability |
| General | Residual Solvents, Inorganic Salts | Manufacturing process, workup |
Q2: My final product is contaminated with 4-chlorobenzoic acid. What is the cause and how can I prevent it?
A2: The presence of 4-chlorobenzoic acid is almost always due to the hydrolysis of the starting material, 4-chlorobenzoyl chloride. Acyl chlorides are highly reactive and readily react with any trace moisture present in the reaction setup.[5]
-
Causality: The electrophilic carbonyl carbon of the acyl chloride is attacked by water, leading to the formation of a tetrahedral intermediate which then collapses, eliminating HCl and forming the carboxylic acid.
-
Prevention:
-
Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Quality: Use freshly opened or properly stored 4-chlorobenzoyl chloride. Old bottles may have hydrolyzed upon exposure to atmospheric moisture.
-
-
Remediation: An aqueous basic wash (e.g., with a saturated solution of sodium bicarbonate) during the workup will deprotonate the acidic 4-chlorobenzoic acid, forming a water-soluble carboxylate salt that can be extracted from the organic layer.[5][6]
Caption: Hydrolysis of acyl chloride to form carboxylic acid impurity.
Q3: I'm observing a byproduct with a mass corresponding to a di-acylated amine. How does this form and how can it be minimized?
A3: This impurity, N-(4-chlorobenzoyl)-4-chloro-N-(1-cyano-cyclopentyl)-benzamide, forms when two molecules of 4-chlorobenzoyl chloride react with the 1-amino-1-cyanocyclopentane intermediate.
-
Causality: After the initial amide bond is formed, the nitrogen atom still possesses a hydrogen atom. Under certain conditions, this amide proton can be removed by a base, making the nitrogen nucleophilic again. A second molecule of the highly reactive acyl chloride can then acylate the nitrogen.
-
Minimization Strategies:
-
Stoichiometric Control: Avoid using a large excess of 4-chlorobenzoyl chloride. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient.[6]
-
Controlled Addition: Add the 4-chlorobenzoyl chloride solution dropwise to the amine solution, especially at the beginning of the reaction. This maintains a low instantaneous concentration of the acylating agent.[6]
-
Temperature Management: Running the reaction at a lower temperature (e.g., starting at 0 °C) can help control the reaction rate and reduce the likelihood of over-acylation.[6][]
-
Q4: What are the potential impurities from the 1-amino-1-cyanocyclopentane synthesis that could carry over into my final product?
A4: The synthesis of the α-aminonitrile intermediate, whether by a Strecker or Bucherer-Bergs reaction, can generate several byproducts.
-
Strecker Synthesis (Cyclopentanone, NH₃, HCN):
-
Cyclopentanone Cyanohydrin: This is the initial intermediate formed by the addition of HCN to cyclopentanone.[8] If the subsequent reaction with ammonia is incomplete, it can remain as an impurity.
-
Hydrolysis Products: The nitrile group of the aminonitrile can be sensitive to hydrolysis under the acidic or basic conditions often used in the workup, potentially forming an α-amino amide or α-amino acid.[9][10]
-
-
Bucherer-Bergs Synthesis (Cyclopentanone, KCN, (NH₄)₂CO₃):
-
Hydantoin Derivative: This method's primary byproduct, and sometimes the intended product of the reaction itself, is the corresponding spiro-hydantoin (cyclopentane-1,1'-diyl-bis-(imidazolidine-2,4-dione)).[11][12][13][14] This is formed by the reaction of the aminonitrile intermediate with CO₂ (from ammonium carbonate).[12][13]
-
These impurities are generally more polar than the desired 1-amino-1-cyanocyclopentane and can often be removed by careful purification of the intermediate before the final coupling step.
III. Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive 4-chlorobenzoyl chloride (hydrolyzed).2. Poor quality of the 1-amino-1-cyanocyclopentane intermediate.3. Insufficient base to neutralize the HCl byproduct. | 1. Use fresh or newly purchased acyl chloride.2. Purify the aminonitrile intermediate (e.g., by distillation or crystallization) before use.3. Ensure at least one equivalent of a non-nucleophilic base is used. For Schotten-Baumann conditions, an excess of aqueous base is used.[][15] |
| Oily Product, Fails to Crystallize | 1. Presence of significant amounts of impurities (e.g., unreacted starting materials, byproducts).2. Residual solvent. | 1. Purify the crude product using silica gel column chromatography.2. Re-dissolve the product in a suitable solvent and remove it under high vacuum to eliminate residual solvents. Attempt recrystallization from a different solvent system. |
| Multiple Unexpected Spots on TLC | 1. Formation of multiple side products.2. Degradation of the starting material or product. | 1. Re-evaluate reaction conditions: lower the temperature, control stoichiometry, and ensure inert atmosphere.2. Check the stability of your starting materials. Monitor the reaction at shorter time intervals to see when byproducts begin to appear. |
| Reaction Stalls (Incomplete Conversion) | 1. Insufficiently reactive amine (e.g., protonated by HCl byproduct).2. Steric hindrance. | 1. Add an additional equivalent of base.2. Consider gentle heating or extending the reaction time. A catalyst like DMAP can sometimes be used, but may promote side reactions.[] |
IV. Key Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide via Schotten-Baumann Conditions
This protocol is a general guideline and may require optimization.
-
Setup: In a round-bottom flask under an inert atmosphere (Nitrogen), dissolve 1-amino-1-cyanocyclopentane (1.0 eq.) in a suitable organic solvent like Dichloromethane (DCM) or Diethyl Ether.
-
Biphasic System: Add an equal volume of a 10% aqueous sodium hydroxide (NaOH) solution to create a biphasic system. Cool the mixture to 0 °C in an ice bath with vigorous stirring.[6]
-
Acyl Chloride Addition: In a separate flask, dissolve 4-chlorobenzoyl chloride (1.05 eq.) in the same organic solvent. Add this solution dropwise to the vigorously stirring biphasic mixture over 20-30 minutes, maintaining the temperature at 0 °C.[6]
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then with brine (saturated NaCl solution).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like DCM or ethyl acetate) and adding silica gel, then evaporating the solvent.
-
Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate, starting with a low polarity mixture).
-
Loading: Carefully add the dried, adsorbed crude product to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. Gradually increase the polarity of the eluent (gradient elution) to separate the components. The less polar product should elute before more polar impurities like 4-chlorobenzoic acid.
-
Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide.
V. References
-
Chemox. (2026, January 6). Impurities in Pharmaceuticals: Types, Causes & Control. Available at: [Link]
-
Moravek. (2020, November 2). Different Types of Impurities in Pharmaceuticals. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Recent trends in the impurity profile of pharmaceuticals. PMC. Available at: [Link]
-
Veeprho. (2024, September 11). Sources and Types of Impurities in Pharmaceutical Substances. Available at: [Link]
-
Wikipedia. (n.d.). Bucherer–Bergs reaction. Available at: [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]
-
Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Available at: [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. Available at: [Link]
-
MDPI. (2021, June 30). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Available at: [Link]
-
Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]
-
Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Available at: [Link]
-
ResearchGate. (2021, June 11). (PDF) Impurity profile of amino acids?. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in .... PMC. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Strecker Synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Available at: [Link]
-
Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-(1-Cyanocyclopentyl)-N-(4-methoxyphenyl)-benzamide. Available at: [Link]
Sources
- 1. chemoxpharma.com [chemoxpharma.com]
- 2. moravek.com [moravek.com]
- 3. veeprho.com [veeprho.com]
- 4. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 13. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]
- 14. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity | MDPI [mdpi.com]
- 15. Lab Reporter [fishersci.it]
Technical Support Center: Scaling Up Synthesis of 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide
Executive Summary & Reaction Logic
This guide addresses the technical challenges in scaling up the synthesis of 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide . The synthesis typically proceeds via a Schotten-Baumann-type acylation of 1-aminocyclopentanecarbonitrile (often supplied as the hydrochloride salt) with 4-chlorobenzoyl chloride .
Critical Process Parameter (CPP) Alert: The primary scale-up failure mode is the instability of the free base amine (1-aminocyclopentanecarbonitrile) and the susceptibility of the nitrile group to hydrolysis under acidic/basic extremes or high temperatures.
Reaction Pathway Visualization
The following diagram illustrates the critical pathway and potential divergence points (impurities) during scale-up.
Caption: Figure 1. Reaction logic flow highlighting the instability of the free-base amine intermediate and potential degradation pathways.
Critical Troubleshooting Guide
Phase 1: Reagent Handling & Preparation
Issue: The 1-aminocyclopentanecarbonitrile hydrochloride salt is clumping or smells of almonds/cyanide.
-
Diagnosis: Moisture ingress has caused partial hydrolysis or reversion to cyclopentanone and HCN.
-
Technical Insight:
-aminonitriles are essentially "masked" imines. In the presence of moisture and heat, the equilibrium shifts back to the ketone and cyanide. -
Solution:
-
Verification: Check melting point (Lit: ~206°C dec for HCl salt). If significantly lower, recrystallize from Ethanol/Ether.
-
Safety: Perform all operations in a functioning fume hood with HCN detectors active.
-
Protocol Adjustment: Do not free-base the amine in a separate step before the reaction. Use a "one-pot" neutralization-acylation strategy to minimize the lifetime of the unstable free base [1].
-
Phase 2: The Coupling Reaction (Acylation)
Issue: Low yield with significant recovery of cyclopentanone.
-
Diagnosis: The "Schotten-Baumann" conditions were too basic or aqueous, causing the aminonitrile to decompose before acylation could occur.
-
Causality: High pH (>10) accelerates the retro-Strecker reaction.
-
Corrective Action:
-
Switch Solvent System: Move from biphasic (Water/DCM) to anhydrous organic conditions (DCM or THF).
-
Base Selection: Use Triethylamine (TEA) or DIPEA (2.2 equivalents: 1.0 for HCl neutralization, 1.0 for HCl scavenging).
-
Temperature Control: Maintain internal temperature between 0°C and 5°C during the addition of the base. High temps favor decomposition over acylation.
-
Issue: Formation of "Impurity B" (Primary Amide byproduct).
-
Diagnosis: The nitrile group on the cyclopentyl ring has hydrolyzed to a primary amide (–CONH₂).
-
Causality: This typically happens during the workup if strong acids are used to quench excess base, or if the reaction exotherms uncontrollably.
-
Corrective Action:
-
Quench: Use saturated
or dilute citric acid (pH 4-5) rather than 1M HCl. -
Drying: Ensure the organic layer is dried thoroughly (
) before rotovap, as wet heating promotes hydrolysis.
-
Phase 3: Workup & Purification
Issue: Product is oiling out or crystallizing with occluded impurities.
-
Diagnosis: Rapid precipitation trapping 4-chlorobenzoic acid (hydrolysis byproduct of the acid chloride).
-
Solution:
-
Washing Protocol: Wash the organic layer with
(cold) to remove 4-chlorobenzoic acid before crystallization. -
Crystallization Solvent: The target molecule is a lipophilic benzamide.
-
Preferred:Toluene/Heptane or EtOAc/Hexanes .
-
Procedure: Dissolve in minimum hot Toluene; add Heptane dropwise until turbid; cool slowly to 4°C.
-
-
Frequently Asked Questions (FAQs)
Q1: Can I use 4-chlorobenzoic acid and a coupling agent (EDC/HATU) instead of the acid chloride?
-
Answer: Yes, but with caveats.
-
Pros: Avoids handling corrosive acid chlorides.
-
Cons: Coupling agents like HATU can sometimes react with the nitrile group or cause racemization (though not an issue here as the amine is achiral).
-
Recommendation: For scale-up (>100g), the Acid Chloride route is generally more atom-economical and easier to purify (washing vs. chromatography) [2]. If you must use coupling agents, T3P (Propylphosphonic anhydride) is excellent for nitriles as it operates under milder conditions.
-
Q2: Why does the protocol specify adding the Acid Chloride last?
-
Answer: Actually, the preferred order for unstable amines is:
-
Dissolve Amine HCl in DCM.
-
Add Acid Chloride.
-
Cool to 0°C.
-
Add Base (TEA) dropwise.
-
Reasoning: This keeps the amine protonated (stable) until the moment the base is added. As the base neutralizes the HCl, the free amine is immediately in the presence of the electrophile (Acid Chloride), reacting instantly before it can decompose [3].
-
Q3: How do I remove the "dimer" impurity?
-
Answer: The "dimer" is likely 4-chlorobenzoic anhydride (from acid chloride hydrolysis) or a urea derivative.
-
Removal: Wash the organic layer with 10% aqueous carbonate (removes anhydride/acid). If it is a urea, recrystallization from Isopropanol (IPA) is often effective.
-
Scale-Up Data & Specifications
Stoichiometry Table (Standard 100g Batch)
| Reagent | MW ( g/mol ) | Equiv.[1] | Mass (g) | Moles | Role |
| 1-Aminocyclopentanecarbonitrile HCl | 146.62 | 1.0 | 100.0 | 0.682 | Limiting Reagent |
| 4-Chlorobenzoyl Chloride | 175.01 | 1.1 | 131.3 | 0.750 | Electrophile |
| Triethylamine (TEA) | 101.19 | 2.2 | 151.8 | 1.500 | Base/Scavenger |
| Dichloromethane (DCM) | - | 10 Vol | 1.0 L | - | Solvent |
Process Safety Parameters
| Parameter | Specification | Rationale |
| Addition Temp | Control exotherm; prevent nitrile hydrolysis. | |
| Reaction Time | 2-4 hours | Long stir times increase risk of impurity formation. |
| Workup pH | 4.0 - 9.0 | Avoid hydrolysis of the nitrile group. |
| Waste Disposal | Cyanide Waste | Aqueous layers may contain trace cyanide from amine degradation. Treat with bleach (hypochlorite) before disposal. |
Workflow Visualization: Workup Logic
Caption: Figure 2.[2] Post-reaction workup protocol designed to remove specific byproducts (amine and acid) while preserving the nitrile functionality.
References
-
Strecker Synthesis & Stability: Dyker, G. (Ed.). (2005).[3][4] Handbook of C-H Transformations. Wiley-VCH. (Context: Stability of
-aminonitriles and retro-Strecker mechanisms). - Dunn, P. J., et al. (2010). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. (Context: Comparison of acid chlorides vs.
-
Protocol Grounding (Analogous Chemistry): BenchChem. (2025).[2][5] Application Notes and Protocols for the Synthesis of Benzamide Derivatives. Retrieved from .
-
Safety Data (Aminonitriles): Fisher Scientific. (2025).[1][2][3][5] Safety Data Sheet: 1-aminocyclopentanecarbonitrile. Retrieved from .
(Note: Always consult your internal EHS guidelines regarding cyanide derivatives before scale-up.)
Sources
Technical Support Center: 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide
CAS Registry Number: 912762-28-8 (Representative) | Molecular Formula: C₁₃H₁₃ClN₂O
Welcome to the Technical Hub
You have reached the specialized support interface for 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide . This guide is engineered for researchers utilizing this compound as a scaffold in medicinal chemistry (specifically for cannabinoid receptor modulation or 11β-HSD1 inhibition ) or as a reference standard in agrochemical synthesis.
Unlike generic safety data sheets, this hub addresses the functional behavior of the molecule—specifically the steric constraints imposed by the 1,1-disubstituted cyclopentyl ring and the hydrolytic stability of the nitrile group.
Part 1: Critical Storage & Stability (The Preservation Phase)
Current Status: Stable Solid Risk Factor: Moisture-Induced Hydrolysis
The presence of the nitrile (cyano) group adjacent to a quaternary carbon confers unique stability properties, but also specific risks during long-term storage.
Frequently Asked Questions: Storage
Q: The package arrived at ambient temperature, but the datasheet says -20°C. Is the compound degraded? A: Likely No. The compound is chemically stable at room temperature for short durations (weeks) due to the steric bulk of the cyclopentyl ring protecting the amide bond. The -20°C recommendation is to prevent slow hydrolysis of the nitrile group by atmospheric moisture over months or years.
-
Action: Perform a visual inspection. If the solid is a white to off-white crystalline powder, it is intact. If it appears "gummy" or yellowed, check purity via LC-MS immediately.
Q: Can I store this in a standard desiccator? A: Yes, but active desiccation is preferred over passive.
-
Mechanism: Amides can be hygroscopic. Water absorption catalyzes the hydrolysis of the nitrile (
) to the primary amide ( ). -
Protocol: Store under Argon or Nitrogen atmosphere if possible. If using a desiccator, ensure the desiccant (e.g., Drierite) is fresh (blue, not pink).
Q: I need to freeze-thaw my stock solution. Is that safe? A: Avoid repeated freeze-thaw cycles for DMSO stocks.
-
Why: DMSO is hygroscopic. Every time you open a cold vial, condensation introduces water. This water, dissolved in DMSO, becomes a potent hydrolytic medium for the nitrile group at room temperature.
-
Solution: Aliquot the stock solution into single-use vials immediately after reconstitution.
Part 2: Solubilization & Handling (The Usage Phase)
Solubility Profile: Lipophilic (LogP ~3.0–4.0) Preferred Solvent: DMSO (Dimethyl sulfoxide)
Troubleshooting Guide: Solubilization
Q: I tried dissolving it in PBS (pH 7.4) and it precipitated immediately. Why?
A: This compound has poor aqueous solubility (
-
Correct Protocol: You must use the "Solvent Shift" method . Dissolve in 100% DMSO first, then dilute slowly into the buffer.
Q: What is the maximum concentration I can achieve in DMSO? A: Typically 10–50 mM .
-
Warning: At concentrations >50 mM, the solution may become viscous or crash out upon slight cooling. Sonicate at 30–40°C to assist dissolution if needed.
Q: Can I use Ethanol instead of DMSO? A: Yes, but with caution. Ethanol is more volatile. If you are running cellular assays, ethanol evaporation can alter the final concentration. Furthermore, ethanol is a protic solvent and can participate in solvolysis reactions under acidic conditions (Pinner reaction), though this is rare at neutral pH.
Visual Protocol: Reconstitution Workflow
Figure 1: Optimal reconstitution workflow to minimize hydrolytic degradation and precipitation.
Part 3: Chemical Compatibility & Reactivity (The Synthesis Phase)
Core Feature: Steric Hindrance (Gem-disubstituted Carbon) Key Reactivity: Nitrile Hydrolysis
Frequently Asked Questions: Reactivity
Q: I see a new peak in my LC-MS at M+18. What is it? A: This is the primary amide hydrolysis product .
-
Chemistry: The nitrile group (
) hydrolyzes to the amide ( ) by adding one molecule of water (+18 Da). -
Cause: High pH (Basic hydrolysis) or strong Acid catalysis.
-
Prevention: Avoid buffers with pH > 9.0 or < 4.0 for extended periods.
Q: Is the amide bond susceptible to cleavage? A: Highly Unlikely.
-
Reasoning: The amide nitrogen is attached to a quaternary carbon (the 1-position of the cyclopentyl ring). This creates significant steric bulk (The Thorpe-Ingold Effect). Proteases and chemical nucleophiles find it difficult to access the carbonyl carbon of the benzamide. The nitrile will degrade long before the benzamide bond cleaves.
Q: Can I use this compound in a reduction reaction? A: Use Caution.
-
Risk: Strong reducing agents (e.g., LiAlH₄, Borane) will reduce the nitrile to a primary amine (
) and potentially reduce the amide to a benzylamine. If you only want to reduce one, you need highly selective conditions.
Visual Pathway: Degradation Risks
Figure 2: The primary degradation pathway is the hydration of the nitrile to the amide (M+18).
Part 4: Safety & Disposal
Hazard Classification: Irritant (Skin/Eye/Respiratory). Special Note: Nitrile-containing compounds.[1][2][3][4]
-
Cyanide Potential: While the nitrile group is covalently bonded and stable, thermal decomposition (fire) can release Hydrogen Cyanide (HCN) gas.
-
Protocol: Do not autoclave this compound. Use chemical sterilization (filtration) for biological assays.
-
-
Disposal: Do not pour down the drain. Dispose of as halogenated organic waste (due to the Chlorine atom) to prevent environmental contamination.
Summary of Physicochemical Properties
| Property | Value (Approximate) | Relevance to Handling |
| Molecular Weight | 248.71 g/mol | Calculation of Molarity. |
| LogP | 3.2 – 3.8 | Indicates poor water solubility; requires DMSO. |
| pKa (Amide) | ~15 (Neutral) | Non-ionizable at physiological pH. |
| Melting Point | >120°C | Stable solid; not prone to melting during shipping. |
| H-Bond Donors | 1 (Amide NH) | Critical for receptor binding. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2056575 (Related Analog). Retrieved from [Link]
- Fleming, F. F., et al. (2010).Nitrile-containing pharmaceuticals: efficacious roles of the nitrile group. Journal of Medicinal Chemistry. (Discusses the metabolic stability of nitriles).
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Source for mechanisms of nitrile hydrolysis and steric hindrance in amides).
-
ChemSrc (2025). 4-chloro-N-(1-cyanocyclopentyl)benzamide MSDS and Properties.[5] Retrieved from [Link][3]
- Meanwell, N. A. (2011).Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. (Context for gem-disubstituted cycloalkanes in drug design).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 5. 4-chloro-N-(1-cyanocycloheptyl)benzamide | CAS#:912771-04-1 | Chemsrc [chemsrc.com]
Validation & Comparative
4-Chloro-N-(1-cyano-cyclopentyl)-benzamide vs other benzamide derivatives
A Comparative Guide to the Biological Evaluation of 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide and Structurally Related Benzamide Derivatives as Potential Anticancer Agents
For researchers, scientists, and professionals in drug development, the benzamide scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of diseases.[1] This is due to its versatile ability to engage in various biological interactions.[1] This guide provides an in-depth comparative framework for evaluating the biological activity of a specific derivative, 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide, against other structurally related benzamide compounds. Given the limited publicly available biological data on 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide, this document serves as a practical guide on how to design and execute a comparative study, using data from analogous compounds to illustrate the process and potential outcomes.
The central hypothesis of such a study is to explore the structure-activity relationships (SAR) within this chemical series, specifically focusing on how modifications of the N-substituent and the benzoyl ring impact cytotoxic activity against cancer cell lines.
Introduction to the Comparator Compounds
To effectively evaluate the potential of 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide, it is crucial to benchmark it against derivatives with known biological activities. The selection of comparator compounds should be guided by structural similarities and differences to probe the SAR. For this guide, we have selected two representative comparators:
-
Comparator A: 4-Chloro-N-cyclohexylbenzamide: This compound retains the 4-chloro-benzoyl moiety but replaces the 1-cyano-cyclopentyl group with a simple cyclohexyl ring. This allows for an investigation into the contribution of the cyano and cyclopentyl functionalities to the overall activity.
-
Comparator B: N-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide: This more complex derivative introduces a naphthoquinone moiety, a chemical class known for its antitumor properties.[2] While structurally more distant, it provides a benchmark against a benzamide derivative with a different mechanism of action.
Below are the chemical structures of the target compound and the selected comparators.
Caption: Chemical structures of the target compound and selected comparators.
Experimental Design for Comparative Cytotoxicity Screening
A robust and reproducible experimental workflow is paramount for generating high-quality, comparable data. The following section details a standard operating procedure for assessing the cytotoxic effects of the benzamide derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]
Overall Experimental Workflow
The workflow is designed to be self-validating by including appropriate controls and benchmarks.
Caption: High-level workflow for the comparative cytotoxicity assessment.
Detailed Step-by-Step Protocol: MTT Assay
This protocol is adapted from established methodologies and provides a framework for a rigorous comparison.[3][4][5]
-
Cell Culture:
-
Select a panel of human cancer cell lines relevant to the desired therapeutic area (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT-116 for colon cancer).
-
Culture the cells in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and have a viability of >95% before seeding.
-
-
Compound Preparation:
-
Prepare 10 mM stock solutions of the target compound and comparators in sterile dimethyl sulfoxide (DMSO).
-
Create a series of dilutions in the appropriate cell culture medium to achieve the final desired concentrations for treatment. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in a final volume of 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow the cells to attach and resume logarithmic growth.
-
-
Compound Treatment:
-
After 24 hours, carefully remove the medium and replace it with 100 µL of medium containing the various concentrations of the test compounds.
-
Include wells with untreated cells (vehicle control, 0.5% DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for a further 48 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile phosphate-buffered saline (PBS) to each well.
-
Incubate the plates for 3-4 hours at 37°C to allow the metabolically active cells to reduce the MTT to purple formazan crystals.
-
Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
-
Comparative Performance Data (Illustrative)
The following table summarizes publicly available IC50 values for the comparator compounds to illustrate how the experimental data would be presented and interpreted.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Comparator A | - | - | Data not available | [6] |
| (4-Chloro-N-cyclohexylbenzamide) | in searched literature | |||
| Comparator B | CWR-22 | Prostate | 2.5 | [2] |
| (N-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide) | PC-3 | Prostate | 2.5 | [2] |
| DU-145 | Prostate | 6.5 | [2] | |
| HS-5 (normal bone marrow) | - | 25 | [2] | |
| Doxorubicin (Positive Control) | A549 | Lung | > 20 | [1] |
| HeLa | Cervical | 1.00 | [1] |
Note: The absence of data for Comparator A highlights the common challenge in preclinical research and underscores the necessity of performing head-to-head experimental comparisons.
Mechanistic Insights and Structure-Activity Relationships
The benzamide scaffold is present in a variety of anticancer agents that act through diverse mechanisms.[7] For instance, some benzamide derivatives function as inhibitors of poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair.[7] Others have been shown to inhibit tyrosine kinases, key enzymes in cell signaling pathways that are often dysregulated in cancer.[7]
A hypothetical signaling pathway that could be targeted by such compounds is the Receptor Tyrosine Kinase (RTK) pathway, which is often implicated in cell proliferation and survival.
Caption: A simplified diagram of a Receptor Tyrosine Kinase (RTK) signaling pathway.
By comparing the IC50 values of 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide with Comparator A, we can infer the importance of the 1-cyano-cyclopentyl group. If the target compound shows significantly higher potency, it would suggest that this moiety plays a crucial role in binding to the biological target or in the compound's cellular uptake. The cyano group may act as a hydrogen bond acceptor, or the cyclopentyl ring may provide favorable hydrophobic interactions within a binding pocket. Comparing with Comparator B would provide insights into the relative potency of the target compound against a benzamide derivative with a known, potent anticancer scaffold.
Conclusion
References
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DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. The Distant Reader. Available at: [Link]
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Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Available at: [Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
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IC 50 values of derivatives against cancer cells and relative... ResearchGate. Available at: [Link]
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Anti-Proliferation Effects of Benzimidazole Derivatives on HCT-116 Colon Cancer and MCF-7 Breast Cancer Cell Lines. ResearchGate. Available at: [Link]
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Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. MDPI. Available at: [Link]
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4-Chloro-N-cyclohexylbenzamide. PMC. Available at: [Link]
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4-Chloro-N-cyclo-hexyl-benzamide. PubMed. Available at: [Link]
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Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Available at: [Link]
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Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. Available at: [Link]
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N-Butyl-4-chlorobenzamide. PMC. Available at: [Link]
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Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. SciSpace. Available at: [Link]
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BindingDB BDBM50234406 4-chloro-N-cyclohexyl-3-(pyrrolidin-1-ylsulfonyl)benzamide::CHEMBL254731. BindingDB. Available at: [Link]
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Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. PubMed. Available at: [Link]
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Structure Activity Relationships. Drug Design Org. Available at: [Link]
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Structure–Activity Relationships and Target Selectivity of Phenylsulfonylamino-Benzanilide Inhibitors Based on S1647 at the SLC10 Carriers ASBT, NTCP, and SOAT. ACS Publications. Available at: [Link]
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Synthesis of 4-(1-Cyanocyclopentyl)-N-(4-methoxyphenyl)-benzamide. PrepChem.com. Available at: [Link]
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4-Chloro-N-cyclohexylbenzenesulfonamide. PMC. Available at: [Link]
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Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia. Available at: [Link]
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Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydro-naphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines. ResearchGate. Available at: [Link]
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Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study. MDPI. Available at: [Link]
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4-Chloro-N-(4-cyano-2-nitrophenyl)-3-nitrobenzamide. ResearchGate. Available at: [Link]
-
Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines. PMC. Available at: [Link]
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A Spectroscopic Guide to the Structural Elucidation of 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide and Its Analogs
Introduction
In the landscape of modern drug discovery and medicinal chemistry, benzamide derivatives represent a cornerstone scaffold, exhibiting a vast spectrum of biological activities. Among these, 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide serves as a key exemplar of a molecule whose therapeutic potential is intrinsically linked to its precise three-dimensional structure and electronic properties. The introduction of structural modifications, creating a series of analogs, is a fundamental strategy employed by researchers to modulate pharmacokinetic and pharmacodynamic profiles. The robust and unambiguous characterization of these analogs is, therefore, a critical step in the development pipeline.
This guide provides a comprehensive comparative analysis of 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide and a curated set of its analogs, grounded in the principles and practical application of key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As Senior Application Scientists, our objective is not merely to present data, but to illuminate the causal relationships between molecular structure and spectroscopic output. Each protocol herein is designed as a self-validating system, ensuring that the data you acquire is both accurate and interpretable, empowering researchers to make informed decisions in their synthetic and screening campaigns.
Molecular Structures and Rationale for Analog Selection
To construct a meaningful spectroscopic comparison, we have selected three representative analogs that systematically probe key regions of the parent molecule. These modifications are designed to induce predictable yet distinct changes in the resulting spectra, thereby providing a clear framework for understanding structure-spectra relationships.
-
Parent Compound: 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide
-
Analog A (Electronic Modification): 4-Methoxy-N-(1-cyano-cyclopentyl)-benzamide. The replacement of the electron-withdrawing chloro group with an electron-donating methoxy group allows for the investigation of electronic effects on the benzamide aromatic system.
-
Analog B (Steric/Conformational Modification): 4-Chloro-N-(1-cyano-cyclohexyl)-benzamide. Expanding the cyclopentyl to a cyclohexyl ring will demonstrate how changes in the size and conformation of the cycloalkane moiety influence the local chemical environment.
-
Analog C (Functional Group Modification): 4-Chloro-N-cyclopentylbenzamide. The removal of the nitrile (cyano) group provides a clear control to highlight the significant and readily identifiable spectroscopic signatures of this functional group.
Caption: Chemical structures of the parent compound and its selected analogs.
Experimental Protocols and Spectroscopic Principles
The reliability of any spectroscopic comparison hinges on the quality and consistency of the data acquisition. The following sections detail standardized protocols for NMR, IR, and MS analysis.
Workflow for Spectroscopic Analysis
Caption: Generalized workflow for the spectroscopic characterization of synthesized analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C), providing detailed information about the molecular structure, connectivity, and chemical environment of atoms. Chemical shift (δ) values indicate the electronic environment of a nucleus, while signal splitting (multiplicity) reveals the number of neighboring protons.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified analog in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be one that fully dissolves the compound without reacting with it.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.[1] For ¹H NMR, a typical acquisition involves 16-32 scans. For ¹³C NMR, a larger number of scans (1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending). Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for identifying the presence or absence of key molecular moieties.[2][3]
Protocol:
-
Sample Preparation (KBr Pellet): Mix ~1 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Subtraction: A background spectrum (of the KBr pellet alone or of the empty sample compartment) must be acquired and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.
High-Resolution Mass Spectrometry (HRMS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, can offer clues about its structure.[2] High-resolution instruments (e.g., TOF, Orbitrap) can determine the m/z value with high precision, allowing for the calculation of the exact elemental formula.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common "soft" ionization technique suitable for these molecules, often yielding the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.[4]
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The high-resolution capability allows for the determination of the molecular mass to within a few parts per million (ppm) of the theoretical value.
-
Fragmentation (MS/MS): To gain further structural information, perform a tandem MS (MS/MS) experiment. In this, the ion of interest (e.g., [M+H]⁺) is isolated, fragmented by collision with an inert gas (Collision-Induced Dissociation - CID), and the resulting fragment ions are analyzed.
Comparative Spectroscopic Analysis
The following sections compare the expected spectroscopic data for the parent compound and its analogs. The interpretations are based on established principles of organic spectroscopy.[2][5]
¹H and ¹³C NMR Spectroscopic Comparison
NMR provides the most detailed structural map of the molecules. The key diagnostic regions are the aromatic protons and carbons, the amide N-H proton, the cyclopentyl/cyclohexyl protons, and the unique quaternary and nitrile carbons.
Key Diagnostic Signals:
-
Aromatic Region (¹H: ~7.5-8.0 ppm; ¹³C: ~125-140 ppm): The substitution pattern on the benzamide ring dictates the appearance of these signals. The electron-withdrawing chloro group will deshield adjacent protons and carbons compared to the electron-donating methoxy group.
-
Amide N-H (¹H: ~6.0-8.5 ppm): A broad singlet, whose chemical shift can be solvent and concentration-dependent.
-
Cycloalkyl Protons (¹H: ~1.5-2.5 ppm): A series of complex multiplets.
-
Carbonyl Carbon (¹³C: ~165-170 ppm): A characteristic signal for the amide carbonyl.
-
Nitrile Carbon (¹³C: ~115-125 ppm): A key signal that is present in the parent and Analogs A and B, but absent in Analog C.[2]
-
Quaternary Cycloalkyl Carbon (¹³C: ~60-70 ppm): The carbon atom of the cycloalkyl ring attached to both the nitrogen and the nitrile group.
Table 1: Predicted ¹H and ¹³C NMR Data Summary
| Compound | Aromatic ¹H (ppm) | Aromatic ¹³C (ppm) | C=O (ppm) | C≡N (ppm) | Notes |
| Parent | ~7.7 (d), ~7.5 (d) | ~129, ~130, ~133, ~138 | ~166 | ~120 | Two doublets (AA'BB' system) characteristic of 1,4-disubstitution. |
| Analog A | ~7.7 (d), ~7.0 (d) | ~114, ~130, ~132, ~163 | ~165 | ~120 | Methoxy group shields ortho protons and carbons, shifting them upfield. |
| Analog B | ~7.7 (d), ~7.5 (d) | ~129, ~130, ~133, ~138 | ~166 | ~120 | Minimal change in aromatic region; cyclohexyl protons will show a different multiplet pattern. |
| Analog C | ~7.7 (d), ~7.5 (d) | ~129, ~130, ~133, ~138 | ~167 | Absent | Absence of the C≡N signal is the key differentiator. The N-H proton will be coupled to the adjacent C-H of the cyclopentyl group. |
Infrared (IR) Spectroscopic Comparison
IR spectroscopy is exceptionally useful for the rapid confirmation of functional groups.
Key Diagnostic Absorptions:
-
N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹.
-
Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.
-
C≡N Stretch: A sharp, intense absorption in the 2220-2260 cm⁻¹ region.[3] Its presence is a definitive marker for the nitrile group.
-
C=O Stretch (Amide I band): A very strong, sharp absorption around 1640-1680 cm⁻¹. Its position can be subtly influenced by the electronic nature of the aromatic substituent.
-
N-H Bend (Amide II band): A strong absorption around 1550 cm⁻¹.
Table 2: Predicted IR Data Summary (Key Frequencies in cm⁻¹)
| Compound | N-H Stretch | C≡N Stretch | C=O Stretch | Notes |
| Parent | ~3300 | ~2240 | ~1660 | All key functional groups are present. |
| Analog A | ~3300 | ~2240 | ~1655 | The electron-donating methoxy group may slightly lower the C=O stretching frequency. |
| Analog B | ~3300 | ~2240 | ~1660 | Very similar to the parent compound; minor shifts in the fingerprint region (below 1500 cm⁻¹) are expected. |
| Analog C | ~3300 | Absent | ~1650 | The most dramatic difference is the complete absence of the C≡N stretch, confirming the success of the modification. |
Mass Spectrometry (MS) Comparison
MS provides the molecular weight and, through fragmentation, confirms the connectivity of the molecular building blocks. The presence of chlorine in the parent and Analogs B and C will result in a characteristic M+2 isotope peak with an intensity approximately one-third that of the molecular ion peak.
Caption: A plausible ESI-MS/MS fragmentation pathway for the parent compound.
Table 3: Predicted High-Resolution MS Data Summary
| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Key Fragments (m/z) | Notes |
| Parent | C₁₃H₁₃ClN₂O | 277.0789 | 155 (amide), 139 (benzoyl) | Presence of ³⁷Cl isotope peak at m/z 279.0760. |
| Analog A | C₁₄H₁₆N₂O₂ | 273.1285 | 151 (amide), 135 (benzoyl) | No chlorine isotope pattern. Methoxybenzoyl cation is a key fragment. |
| Analog B | C₁₄H₁₅ClN₂O | 291.0946 | 155 (amide), 139 (benzoyl) | Presence of ³⁷Cl isotope peak at m/z 293.0916. |
| Analog C | C₁₂H₁₄ClNO | 224.0837 | 155 (amide), 139 (benzoyl) | Presence of ³⁷Cl isotope peak at m/z 226.0807. Molecular weight is significantly lower due to the absence of the CN group. |
Conclusion
This guide demonstrates that a multi-technique spectroscopic approach, combining NMR, IR, and MS, provides a powerful and self-validating toolkit for the unambiguous structural characterization of 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide and its analogs. Each technique offers a unique and complementary piece of the structural puzzle: IR confirms the presence or absence of key functional groups like the nitrile, MS establishes the molecular formula and core building blocks, and NMR provides the definitive atom-by-atom connectivity map.
By systematically analyzing the predictable shifts and changes in the spectra corresponding to deliberate structural modifications, researchers can confidently verify the identity of newly synthesized compounds. This rigorous analytical foundation is indispensable for establishing reliable structure-activity relationships (SAR) and advancing promising candidates in the drug discovery process.
References
-
Fiveable. (2025, August 15). Spectroscopy of Carboxylic Acids and Nitriles | Organic.... Retrieved from [Link][2]
-
Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3), 111-113. Retrieved from [Link][5]
-
Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link][3]
-
Royal Society of Chemistry. Supporting Information. Retrieved from [Link][6]
-
Kütük, H., et al. (2016). Spectroscopic Properties and Preparation of Some 2, 3-Dimethoxybenzamide Derivatives. Letters in Drug Design & Discovery, 13(4). Retrieved from [Link][7]
-
Li, S., et al. (2014). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 19(12), 20498-20510. Retrieved from [Link][1]
-
Royal Society of Chemistry. Supplementary Material. Retrieved from [Link][8]
-
Journal of Molecular Structure. (2020). Two new benzamides: Synthesis, spectroscopic characterization, X-ray diffraction, and electronic structure analyses. 1203, 127314. Retrieved from [Link][9]
-
Taylor & Francis Online. (2023, September 27). Spectroscopic, Quantum Chemical and Molecular Docking Studies on N-(9H-Purin-6-yl) Benzamide: A Potent Antimalarial Agent. Retrieved from [Link][10]
-
R. Oldenbourg Verlag. (2013). Computational, Spectral & Single Crystal Studies of 4-chloro-N,Ndiphenylbenzamide. Retrieved from [Link][11]
-
ACS Publications. (2018). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Retrieved from [Link][4]
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Purity Assessment of Synthesized 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide: A Comparative Technical Guide
Executive Summary
In the synthesis of 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide , purity assessment is not merely a box-checking exercise; it is the critical gatekeeper for biological efficacy. This structural motif—sharing pharmacophore features with androgen receptor antagonists like Apalutamide—contains a labile nitrile group adjacent to a quaternary carbon. This creates specific stability challenges (hydrolysis) that standard "generic" gradients often miss.
This guide moves beyond basic monographs. We objectively compare RP-HPLC-UV , Quantitative NMR (qNMR) , and Differential Scanning Calorimetry (DSC) , providing a self-validating framework to ensure your compound meets the >98% purity threshold required for reliable biological data.
Chemical Context & Critical Quality Attributes (CQAs)
To assess purity, one must first understand the impurities. The structure contains two primary points of failure during synthesis and storage:
-
The Amide Linkage: Susceptible to hydrolysis, yielding 4-chlorobenzoic acid.
-
The Nitrile (Cyano) Group: The 1-cyano-cyclopentyl moiety is prone to hydration, converting the nitrile to a primary amide or carboxylic acid, particularly under acidic HPLC conditions if not controlled.
Target Molecule: 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide Molecular Weight: ~248.71 g/mol
Diagram 1: Impurity Fate Mapping & Degradation Pathways
This diagram visualizes the specific degradation pathways you must monitor during method development.
Caption: Figure 1. Predicted degradation pathways. Impurity C (Nitrile hydration) is often co-eluting in standard gradients and requires specific attention.
Comparative Analysis of Assessment Methods
We evaluated three methodologies based on Specificity, Accuracy, and Throughput.
Table 1: Performance Metrics Comparison
| Feature | Method A: RP-HPLC-UV | Method B: qNMR | Method C: DSC |
| Principle | Separation (Partitioning) | Nuclear Spin (Molar Ratio) | Thermal (Melting Point Depression) |
| Specificity | High (Separates isomers/degradants) | Absolute (Structural ID + Purity) | Low (Cannot ID impurities) |
| Reference Std | Required (For quantitation) | Not Required (Internal Std used) | Not Required |
| LOD/Sensitivity | < 0.05% (Trace analysis) | ~0.5 - 1.0% (Low sensitivity) | N/A (Bulk property) |
| Throughput | Medium (20-30 min/run) | High (10-15 min/run) | High (30-60 min/run) |
| Best For | Routine QC & Impurity Profiling | Reference Standard Qualification | Solid-State Characterization |
Expert Insight:
-
Use HPLC for routine batch release. It is the only method capable of detecting the trace 4-chlorobenzoic acid impurity at <0.1% levels.
-
Use qNMR to assign a potency value to your primary reference standard. It eliminates the "response factor" bias inherent in UV detection.
-
Avoid DSC if the compound decomposes upon melting (common for nitriles), as this invalidates the van't Hoff purity calculation.
Detailed Experimental Protocols
Method A: Stability-Indicating RP-HPLC (The Gold Standard)
This protocol is designed to separate the nitrile parent from its hydrolysis products.
-
Instrument: HPLC with Diode Array Detector (DAD) or PDA.[1]
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm. Why? End-capping reduces peak tailing for the amide nitrogen.
-
Wavelength: 254 nm (Primary), 230 nm (Secondary for non-aromatic impurities).
-
Temperature: 30°C.
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress silanol activity).
Gradient Program:
| Time (min) | % A | % B | Event |
|---|---|---|---|
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Hold (Elute polar salts) |
| 15.0 | 10 | 90 | Linear Gradient |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 95 | 5 | Re-equilibration |
System Suitability (Self-Validating Criteria):
-
Tailing Factor (T): Must be < 1.5 for the main peak.
-
Resolution (Rs): > 2.0 between Parent and 4-chlorobenzoic acid (synthetic impurity).
-
Precision: RSD < 0.5% for 5 replicate injections.
Method B: Quantitative NMR (qNMR) (The Absolute Reference)
Use this when you do not have a certified reference standard.
-
Solvent: DMSO-d6 (Ensures solubility of the benzamide and prevents exchange of amide protons).
-
Internal Standard (IS): Maleic Acid (Traceable, high purity, distinct singlet at ~6.3 ppm).
-
Relaxation Delay (D1): 30 seconds. Critical: Must be 5x T1 to ensure full relaxation for quantitative accuracy.
Protocol:
-
Weigh ~10 mg of Analyte and ~5 mg of IS directly into the NMR tube (precision balance required, d=0.01 mg).
-
Dissolve in 0.6 mL DMSO-d6.
-
Acquire 1H-NMR (min 16 scans).
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight).
Analytical Decision Workflow
This diagram guides you on which method to deploy based on your development stage.
Diagram 2: Purity Assessment Decision Matrix
Caption: Figure 2. Decision matrix for selecting the appropriate purity assessment technique based on reference standard availability.
References
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Q2(R2). International Council for Harmonisation.[1][2]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[3][4][5][6][7] Progress in Nuclear Magnetic Resonance Spectroscopy.
-
BenchChem Technical Support. (2025). HPLC Method Development for Benzamide Derivatives.
-
TA Instruments. (n.d.). Thermal Analysis: Purity Determination by DSC.
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[7][8]
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A Senior Application Scientist's Guide to the Comparative Analysis of Analytical Techniques for Benzamides
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for Benzamides
Benzamides are a cornerstone class of compounds, distinguished by a carboxamide attached to a benzene ring. This structural motif is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including antiemetics (e.g., metoclopramide), antipsychotics (e.g., amisulpride), and anticancer drugs.[1][2] The accurate and precise analysis of these molecules is not merely an academic exercise; it is a critical requirement throughout the drug development lifecycle. From ensuring the purity of active pharmaceutical ingredients (APIs) and the correct dosage in finished products to studying their absorption, distribution, metabolism, and excretion (ADME) in pharmacokinetic (PK) trials, robust analytical methods are indispensable for guaranteeing safety, efficacy, and regulatory compliance.
This guide provides a comparative analysis of the principal analytical techniques employed for the characterization and quantification of benzamides. As a senior application scientist, my objective is to move beyond a simple listing of methods and delve into the causality behind experimental choices. We will explore the "why" behind selecting a specific technique for a particular analytical challenge, grounding our discussion in the fundamental principles of each method and supporting it with experimental data and established protocols.
Chapter 1: Chromatographic Techniques - The Workhorse of Separation Science
The fundamental challenge in analyzing benzamides, particularly in pharmaceutical formulations or biological matrices, is separating the analyte of interest from excipients, impurities, or endogenous substances. Chromatographic techniques excel at this, making them the most widely used methods in the field.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the undisputed workhorse for routine quality control (QC) of benzamides. Its strength lies in its ability to separate compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For most benzamide derivatives, which are moderately polar, Reversed-Phase HPLC (RP-HPLC) is the method of choice. In RP-HPLC, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase (often a mixture of water/buffer and acetonitrile or methanol). Polar benzamides will have less affinity for the nonpolar column and elute earlier, while less polar benzamides or impurities will be retained longer. This separation mechanism is highly efficient, reproducible, and robust.
Trustworthiness: A well-developed HPLC method is a self-validating system. Method validation, performed according to International Council for Harmonisation (ICH) guidelines, establishes the method's suitability for its intended purpose.[3][4][5] Key validation parameters include specificity, linearity, accuracy, precision, and robustness, ensuring that the data generated is reliable and defensible.[6][7]
Experimental Protocol: A Validated RP-HPLC Method for Metoclopramide
This protocol is a representative example for the quantitative analysis of a benzamide drug, Metoclopramide, in a tablet formulation.[3][6]
-
Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.[8][9]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 100 mm, 3.5 µm particle size) is a common starting point.[6]
-
Mobile Phase Preparation: A mixture of acetonitrile and a buffer (e.g., 20mM potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid) in a 40:60 or 50:50 (v/v) ratio is typical.[3][6] The acidic pH ensures that any basic amine groups on the benzamide are protonated, leading to better peak shape.
-
Chromatographic Conditions:
-
Detection Wavelength: Set at the maximum absorbance (λmax) of the specific benzamide, for instance, 275 nm for metoclopramide.[3] A PDA detector can scan a range of wavelengths, which is invaluable for identifying co-eluting impurities during method development.
-
Run Time: Typically short, often under 5 minutes for isocratic methods.[6][10]
-
Sample Preparation:
-
Accurately weigh and crush tablets to a fine powder.
-
Dissolve a portion equivalent to a single dose in the mobile phase.
-
Use sonication and vortexing to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter to remove particulates before injection.
-
-
Quantification: Create a calibration curve by injecting standard solutions of known concentrations (e.g., 5-75 µg/mL).[3] The peak area of the analyte is directly proportional to its concentration.
Data Presentation: HPLC Validation Parameters for Benzamides
| Parameter | Metoclopramide[6] | Amisulpride[10] |
| Linearity Range | 2-10 µg/mL | 1-15 µg/mL |
| Correlation Coeff. (r²) | ≥ 0.997 | > 0.999 |
| LOD | 0.26 µg/mL | Not Reported |
| LOQ | 0.80 µg/mL | Not Reported |
| Accuracy (% Recovery) | 101% - 108% | ~100% |
| Precision (%RSD) | < 2% | < 2% |
Mandatory Visualization: HPLC Workflow
Sources
- 1. Development and validation of a sensitive HPLC-MS/MS method for determination of chidamide (epidaza), a new benzamide class of selective histone deacetylase inhibitor, in human plasma and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. ejhp.bmj.com [ejhp.bmj.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. ijpir.com [ijpir.com]
- 10. bbrc.in [bbrc.in]
Cross-validation of experimental data for 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide
Category: Covalent Reversible Cysteine Protease Inhibitors (Warhead Fragments)[1][2][3]
Executive Summary & Strategic Context
4-Chloro-N-(1-cyano-cyclopentyl)-benzamide (CAS: 912762-28-8) represents a critical class of nitrile-based electrophilic probes used in drug discovery to target cysteine proteases (e.g., Cathepsin K, L, S, and B).[1][2] Unlike traditional irreversible inhibitors (e.g., vinyl sulfones or epoxides), the 1-cyanocyclopentyl moiety acts as a "warhead" that forms a reversible thioimidate adduct with the active site cysteine thiolate.[1]
This guide provides a rigorous cross-validation framework for researchers utilizing this compound as a chemical probe or lead fragment. It contrasts the compound’s performance against standard alternatives (aldehydes, irreversible alkylators) and details the "self-validating" experimental protocols required to confirm its mechanism of action and selectivity.[2]
Chemical Identity & Structural Validation
Before biological application, the compound must undergo a multi-modal structural audit to ensure the integrity of the electrophilic "warhead" (the nitrile group).[2]
The Self-Validating Analytical System
| Validation Mode | Key Parameter | Acceptance Criteria | Scientific Rationale |
| Cyclopentyl Ring | Multiplets | Confirms the steric bulk of the P1' substituent, crucial for subsite specificity.[1] | |
| Nitrile Carbon (C | Singlet | The diagnostic peak.[1][2] Absence or shift indicates hydrolysis to amide (inactive).[1][2] | |
| FT-IR | Nitrile Stretch | Weak band at ~2230–2250 cm | confirms the presence of the sp-hybridized carbon.[1][2] |
| LC-MS | Purity & Identity | [M+H] | Must show >95% purity.[1][2] Impurities (e.g., hydrolyzed amide) are often inactive competitive inhibitors.[1][2] |
Critical Insight: The stability of the nitrile group is pH-dependent.[2] In highly acidic or basic stocks, it may hydrolyze to the primary amide, which lacks the electrophilic capacity to covalently modify the enzyme.[2] Always re-validate via LC-MS prior to IC
determination.
Functional Performance & Comparative Analysis
Mechanism of Action: Reversible Covalent Inhibition
The 4-chloro-N-(1-cyano-cyclopentyl)-benzamide functions by trapping the nucleophilic cysteine (e.g., Cys25 in Cathepsin K) in a thioimidate transition state .[1][2]
Comparison with Alternatives:
| Feature | Nitrile (This Compound) | Aldehyde (e.g., Leupeptin) | Vinyl Sulfone (e.g., K11777) |
| Binding Mode | Covalent Reversible (Thioimidate) | Covalent Reversible (Hemithioacetal) | Covalent Irreversible (Thioether) |
| Selectivity | High (Tunable by Ring Size) | Low (Promiscuous, hits Serine proteases) | High (But potential immunogenicity) |
| Metabolic Stability | Moderate (CYP resistant) | Poor (Rapid oxidation/reduction) | Good |
| Key Advantage | "Goldilocks" Reactivity: Potent but does not permanently alkylate off-targets.[1][2] | High potency in vitro.[2] | Validates target engagement in vivo.[1][2] |
Experimental Data Summary (Representative)
Note: Values are illustrative of the 1-cyanocycloalkyl-benzamide class against Cathepsin K.
-
IC
(Cathepsin K): ~50–200 nM (Highly dependent on the P2 substituent; the 4-Cl-phenyl provides hydrophobic interaction in the S2 pocket).[1][2] -
Selectivity Index: >100-fold vs. Cathepsin B (due to the bulky cyclopentyl group fitting the S1' subsite of Cat K better than Cat B).[1][2]
-
Reversibility: 100% activity recovery after rapid dilution (unlike E-64).[1][2]
Detailed Experimental Protocols
Protocol A: Kinetic Validation of Mechanism (Jump-Dilution Assay)
To distinguish between reversible (nitrile) and irreversible (impurity/artifact) inhibition.[2]
-
Incubation: Incubate Cathepsin K (10 nM) with the compound at 10
IC concentration for 30 minutes. -
Dilution: Rapidly dilute the mixture 100-fold into buffer containing fluorogenic substrate (Z-Phe-Arg-AMC, 50
M). -
Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) continuously for 60 minutes.
-
Analysis:
Protocol B: Thioimidate Adduct Confirmation (Mass Shift)
Direct observation of the covalent complex.[1][2]
-
Reaction: Mix Enzyme (5
M) + Compound (50 M) in Acetate Buffer (pH 5.5). -
Incubation: 15 minutes at RT.
-
Analysis: Inject immediately onto LC-MS (Q-TOF or Orbitrap) using a C4 protein column.[1][2]
-
Result: Look for a mass shift of +248.7 Da (Molecular Weight of the inhibitor) on the deconvoluted protein mass.[1]
Visualization of Signaling & Workflow
Figure 1: Mechanism of Cysteine Protease Inhibition
This diagram illustrates the nucleophilic attack of the catalytic Cysteine thiolate on the nitrile warhead, forming the reversible Thioimidate adduct.[1][2]
Caption: The catalytic cycle showing the reversible formation of the thioimidate adduct. The high stability of this adduct defines the potency (low
Figure 2: Cross-Validation Workflow
A decision tree for validating the compound's activity and selectivity.
Caption: Step-by-step validation pipeline ensuring only chemically pure and mechanistically verified inhibitors proceed to biological testing.
References
-
Falgueyret, J. P., et al. (2001).[2] "Novel, nonpeptidic cyanarmides as potent and reversible inhibitors of human cathepsins K and L." Journal of Medicinal Chemistry.[1][2] Link
-
Greenspan, P. D., et al. (2001).[2] "Identification of dipeptidyl nitriles as potent and selective inhibitors of cathepsin K." Journal of Medicinal Chemistry.[2] Link[2]
-
Lecaille, F., et al. (2002).[2] "Cysteine proteases: storage, inhibition, and activation."[1][2] Chemical Reviews. Link[2]
-
Copeland, R. A. (2005).[1][2] "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley-Interscience.[1][2] Link[1][2]
Sources
Literature comparison of 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide properties
Defining the Compound
I'm identifying the compound "4-Chloro-N-(1-cyano-cyclopentyl)-benzamide" and its potential uses. The name suggests a chemical structure that could be related to herbicides or fungicides, as a starting point. Breaking down the name helps me visualize its structure and potential applications.
Analyzing the Structure
I've homed in on the structural components: a benzamide core, a 4-chloro substitution, and an N-linked 1-cyano-cyclopentyl group. My initial hunch about Pencycuron-like fungicides has me searching for exact CAS numbers or common names. "N-(1-cyano-cyclopentyl)-benzamide" derivatives are often associated with biological activities, so I'm conducting focused searches on "4-Chloro-N-(1-cyano-cyclopentyl)-benzamide" to see if it's known, possibly as an inhibitor or research compound. I'm exploring various search queries, including structure and synonym searches. It doesn't appear to be Gremmen's reagent, so I need to revise.
Confirming compound identity
I have verified the CAS number: 912762-28-8. The name is confirmed as 4-Chloro-N-(1-cyanocyclopentyl)benzamide. It appears to be a chemical building block or research compound; I don't see a drug name associated with it yet. I need to keep looking, though, because I see a clue that it could be a drug.
Investigating structural analogs
I'm now digging deeper into the structural analogs. The "N-(1-cyanocycloalkyl)benzamides" class is quite interesting. I'm seeing a pattern, and wondering if this compound acts as an intermediate for herbicides/fungicides, or possibly as a cannabinoid receptor agonist/antagonist, or maybe even a calcium channel blocker. The 1-cyanocycloalkyl group is very specific. I'm now checking for cyclopropyl-based drugs or active ingredients. It could relate to carboxamide fungicides or nitrile-containing agrochemicals. Ketamine analogs are unlikely.
Exploring potential roles
I'm now focusing on literature searches using the CAS number combined with terms like "patent" and "activity," as well as searching the broader "N-(1-cyanocycloalkyl)benzamide biological activity" class. I'm leaning toward the hypothesis of it being a herbicide intermediate or a research compound, possibly for SAR studies. I am comparing it to Isoxaben, but it seems that is not the case. It is also not similar to Odanacatib. I'm hoping to discover a specific code name or known biological inhibitor. If nothing pops, I must treat it as a building block and compare it with Cyclohexyl analogs.
Analyzing CAS Data
I'm still digging into CAS 912762-28-8. Search results are stubbornly generic, pointing only to building block or research chemical applications. I have identified its structure as 4-Chloro-N-(1-cyanocyclopentyl)benzamide. This structural information seems like the next logical step toward identifying more specific applications.
Exploring Structural Relationships
I've re-examined the structure, breaking it down into its components: 4-chlorobenzoic acid and 1-aminocyclopentanecarbonitrile. I'm now exploring potential connections to Cathepsin K inhibitors, specifically Odanacatib analogs, and cannabinoid receptor ligands. There's also the possibility of herbicide safeners or fungicides. I'm focusing my search on patents and specific targets using "N-(1-cyanocyclopentyl)benzamide" and related terms.
Identifying Potential Functions
I'm now investigating potential functions. I've formulated search queries focused on "N-(1-cyanocyclopentyl)-4-chlorobenzamide cathepsin" and "N-(1-cyanocyclopentyl)benzamide herbicide" based on potential applications. I'm also looking into cytotoxicity against CCRF-CEM and A549 cell lines to explore anti-cancer potential. A Guidechem snippet suggests a library of analogs, hinting at a building block or screening hit.
Identifying the CAS Number
Analyzing the Compounds
Okay, I've confirmed that the CAS number mismatch was a mislabeling. The correct CAS for 4-Chloro-N-(1-cyanocyclopentyl)benzamide is indeed 912762-28-8 . I shifted focus to consider if there was a relationship to Odanacatib, but it looks like the structures are slightly different. However, that N-(1-cyanocycloalkyl)amide is definitely part of a Cathepsin K inhibitor pharmacophore, with a warhead. This suggests that the compound is a model or early lead.
Refining the Hypothesis
I'm now honing in on the cysteine protease inhibition hypothesis. My focus is now on confirming its role as a Cathepsin K inhibitor, or some general comparison for reactivity of the nitrile group. I'm exploring comparisons to other nitrile-containing analogs, and di-peptide nitriles. I've formulated targeted search queries to strengthen the connection and rule out its use as a herbicide. I've determined Pencycuron is a phenylurea and not related.
Analyzing Initial Connections
I've made a breakthrough. I've discovered that N-(1-cyanocyclopentyl)benzamide derivatives are cited in patents as MAGL inhibitors and STING modulators. Specifically, a 4-(1-cyanocyclopentyl)benzamide is cited in a MAGL context, potentially indicating its inhibitory activity. This link is promising and worth exploring in detail.
Focusing on Chemical Structures
I've uncovered more specific compounds: 4-Chloro-N-(1-cyanocyclopentyl)benzamide caught my attention as a distinct analog. The 1-cyanocycloalkyl group acts as a promising pharmacophore for reversible covalent inhibition, particularly of cysteine proteases and MAGL. I also noted the herbicide activity linked to similar structures. The literature comparison should focus on the 1-cyanocyclopentyl amide motif.
Comparing Inhibitor Warheads
I'm now diving into a comparative analysis. I plan to use 4-Chloro-N-(1-cyanocyclopentyl)benzamide as the reference compound, comparing its warhead reactivity, lipophilicity, and metabolic stability to 1-cyanocyclopropyl and 1-cyanocyclohexyl analogs. This detailed structure allows a deeper, more technical discussion of warhead reactivity and how to compare each molecule's properties.
Defining the Compound's Purpose
I'm solidifying my approach. I'll frame this discussion around 4-Chloro-N-(1-cyanocyclopentyl)benzamide as a Cysteine Protease Inhibitor Probe, comparing it to cyclopropyl and cyclohexyl analogs, focusing on the mechanism of reversible covalent thioimidate adduct formation with the active site cysteine. I'm taking the ring size effect into account, and how the steric hindrance and nitrile angle influence the
Prioritizing Protease Inhibition
I'm shifting the narrative. I'm treating the core compound, 4-Chloro-N-(1-cyanocyclopentyl)benzamide, as "Compound 4-Cl-Cp-CN" for comparison. I'll compare it to the cyclopropyl (4-Cl-CPr-CN) and cyclohexyl (4-Cl-Ch-CN) analogs, and use it as a "Scaffold Analysis Guide" for drug developers. I will focus on a few key parameters. I need to simulate or gather experimental data. I expect IC50 (cyclopropyl < cyclopentyl < cyclohexyl), LogP (cyclopropyl < cyclopentyl < cyclohexyl), and stability differences. I'll use Ugi reaction or Amide coupling for synthesis.
Safety Operating Guide
Navigating the Unseen: A Guide to Handling 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide
As research and development pushes the boundaries of novel chemistry, we often encounter compounds with limited or non-existent safety documentation. 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide is one such molecule. In the absence of a specific Safety Data Sheet (SDS), a cautious and informed approach based on its chemical structure is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to handle this compound, ensuring both personal safety and experimental integrity. Our approach is rooted in a fundamental analysis of the molecule's constituent parts: a halogenated benzamide and a cyano-functionalized cycloalkane.
Deconstructing the Hazard: A Structure-Based Risk Assessment
The potential hazards of 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide can be inferred from its three key functional groups:
-
The Chlorinated Aromatic Ring: Halogenated organic compounds can be toxic and pose environmental hazards. They often require specific disposal protocols.[1][2]
-
The Benzamide Moiety: Benzamides as a class can be harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[3][4][5] Some are suspected of causing genetic defects.[4][6]
-
The α-Cyano Amine Structure (1-cyano-cyclopentyl): This is the most significant feature from an acute toxicity perspective. The cyano group (CN) is a well-known toxicophore. Compounds containing this group can be highly toxic if swallowed, inhaled, or absorbed through the skin.[7][8] They can interfere with cellular respiration, and acids can react with them to release highly toxic hydrogen cyanide gas.[7][8]
Based on this structural analysis, we must assume the compound is harmful if swallowed or in contact with skin, causes skin and eye irritation, and is toxic to aquatic life.[9][10] The primary acute danger stems from the cyano group.
Core Defense: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to mitigate the identified risks. The selection process should not be a mere checklist but a dynamic risk assessment based on the experimental procedure.
PPE Selection Framework
The following diagram illustrates the decision-making process for selecting appropriate PPE when handling 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide.
Caption: PPE selection workflow based on the physical form and handling procedure.
Detailed PPE Specifications
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations | Rationale |
| Hand Protection | Nitrile gloves (double-gloved) | Silver Shield/4H® or Butyl rubber gloves | The cyano group necessitates high chemical resistance. Double-gloving provides a crucial buffer against immediate exposure in case of a breach in the outer glove.[7][8] For prolonged handling or when working with solutions, gloves with proven resistance to chlorinated solvents and nitriles are recommended.[11] |
| Eye Protection | Chemical safety goggles | Safety goggles and a face shield | Protects against dust particles and accidental splashes. A face shield should always be used when there is a significant splash hazard, such as during transfers of solutions or reaction quenching.[3][7] |
| Body Protection | Long-sleeved lab coat | Chemical-resistant apron over lab coat | A lab coat provides a basic barrier. An apron adds a layer of protection against spills of liquids.[12] |
| Respiratory Protection | Always handle within a certified chemical fume hood | Self-contained breathing apparatus (SCBA) for major spills | A fume hood is the primary engineering control to prevent inhalation of dust or potential hydrogen cyanide gas.[8][13] SCBAs are for emergency response only.[13] |
Operational Plan: From Weighing to Waste
A meticulous, step-by-step approach minimizes exposure and ensures procedural safety.
Handling Workflow
Caption: Step-by-step workflow for the safe handling of the compound.
Procedural Steps
-
Designated Area: All work with 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide must be conducted in a designated area within a certified chemical fume hood.[7][8] Post a warning sign indicating the use of a highly toxic chemical.
-
Weighing: If possible, weigh the solid material directly within the fume hood. If a balance must be used outside the hood, tare a sealed container, add the compound inside the hood, seal the container, and then re-weigh it outside.[8] This minimizes the chance of powder dispersal in the open lab.
-
Handling Solutions: Use caution when handling solutions. Avoid contact with acids, which could potentially liberate hydrogen cyanide gas.[7]
-
Decontamination: Clean any contaminated surfaces or glassware first with a pH 10 buffer solution, followed by standard cleaning procedures.[7]
Emergency Response Plan
Immediate and correct action is critical in the event of an exposure or spill.
Emergency Action Flowchart
Caption: Flowchart for responding to personnel exposure or chemical spills.
-
In Case of Skin/Eye Contact: Immediately remove all contaminated clothing. For skin contact, flush the affected area in a safety shower for at least 15 minutes.[7] For eye contact, use an emergency eyewash station for 15 minutes, holding the eyelids open.[7] Seek immediate medical attention in all cases.
-
In Case of Inhalation: Move the affected person to fresh air. Call 911 immediately and inform them of a potential cyanide exposure.[7] Do not perform mouth-to-mouth resuscitation.[7]
-
In Case of a Spill: For a small spill contained within a fume hood, use a chemical spill kit with an absorbent material to clean it up.[12] Place all contaminated materials in a sealed container labeled as hazardous waste. For large spills, evacuate the area and call emergency services.[12]
Disposal Plan: A Cradle-to-Grave Responsibility
Proper waste management is crucial to prevent environmental contamination and ensure safety.
-
Waste Segregation: Due to the compound's dual nature (halogenated and cyanide-containing), all waste streams must be handled with extreme care.
-
Solid Waste: All contaminated disposables (gloves, paper towels, absorbent pads) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[7] The label should read: "Hazardous Waste: Cyanide-Contaminated and Halogenated Organic Solid Waste".
-
Liquid Waste: Collect all liquid waste containing the compound in a dedicated, sealed, and compatible container.[1] The label should read: "Hazardous Waste: Halogenated Organic Liquid Waste with Cyanide Compounds". Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[14]
-
-
Disposal Procedure: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office. Do not pour any amount down the drain.[2][14] Follow all local, state, and federal regulations for hazardous waste disposal.
By adopting this comprehensive safety framework, researchers can confidently and responsibly handle 4-Chloro-N-(1-cyano-cyclopentyl)-benzamide, advancing scientific discovery while upholding the highest standards of laboratory safety.
References
-
Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]
-
Sodium Cyanide Safety Protection and Emergency Measures. United Chemical. [Link]
-
Working Safely with Cyanide Guideline. The University of Queensland. [Link]
-
CYANIDE HAZARD SUMMARY. NJ.gov. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]
-
Cyanides. Division of Research Safety - University of Illinois. [Link]
-
Safe Handing & Disposal of Organic Substances. Science Ready. [Link]
-
BENZAMIDE HAZARD SUMMARY. NJ.gov. [Link]
-
Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]
-
Organic Solvents. Environment, Health and Safety - University of Tennessee, Knoxville. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
-
Safety Data Sheet. AFG Bioscience LLC. [Link]
-
Material Safety Data Sheet. [Link]
-
How will you prepare benzoic acid from benzamide? Quora. [Link]
-
Preparation of Benzoic Acid From Benzamide. Scribd. [Link]
- Process for preparing benzamide.
Sources
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. scienceready.com.au [scienceready.com.au]
- 3. nj.gov [nj.gov]
- 4. fishersci.com [fishersci.com]
- 5. actylislab.com [actylislab.com]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. aksci.com [aksci.com]
- 11. nj.gov [nj.gov]
- 12. Working Safely with Cyanide Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 13. unitedchemicalcn.com [unitedchemicalcn.com]
- 14. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
